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  • Product: amino N-phenylcarbamate
  • CAS: 60506-42-5

Core Science & Biosynthesis

Foundational

O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate (PUGNAc): A Technical Guide for Researchers in Drug Development and Glycobiology

An In-depth Technical Guide on the Core Properties, Mechanism, and Application of a Seminal Glycobiology Tool Introduction The post-translational modification of intracellular proteins with a single β-N-acetylglucosamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Properties, Mechanism, and Application of a Seminal Glycobiology Tool

Introduction

The post-translational modification of intracellular proteins with a single β-N-acetylglucosamine (O-GlcNAc) monosaccharide is a dynamic and ubiquitous regulatory mechanism akin to phosphorylation. This process, known as O-GlcNAcylation, is governed by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which attaches the sugar moiety to serine and threonine residues, and O-GlcNAcase (OGA), which removes it. The cycling of O-GlcNAc on a vast array of proteins modulates their activity, stability, and localization, thereby influencing a multitude of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including diabetes, neurodegeneration, and cancer[1].

To elucidate the functional roles of O-GlcNAcylation, researchers rely on pharmacological tools to manipulate cellular O-GlcNAc levels. Among the most widely used and historically significant of these tools is O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, commonly known as PUGNAc. As a potent inhibitor of OGA, PUGNAc treatment leads to a global increase in protein O-GlcNAcylation, enabling the study of its downstream consequences.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth understanding of PUGNAc's physicochemical properties, a detailed protocol for its synthesis, a thorough examination of its mechanism of action, and practical guidance on its application in key research areas, with a particular focus on insulin signaling and tau phosphorylation. Critically, this guide also addresses the important caveat of PUGNAc's off-target effects, offering insights for rigorous experimental design and data interpretation.

Chapter 1: Physicochemical Properties and Synthesis of PUGNAc

A thorough understanding of a chemical probe's properties and synthesis is fundamental to its effective application in research. This chapter details the key physicochemical characteristics of PUGNAc and provides a representative protocol for its chemical synthesis and characterization.

Chemical Identity and Properties

PUGNAc is a synthetic analog of the OGA substrate, N-acetylglucosamine (GlcNAc). The key structural feature of PUGNAc is the replacement of the anomeric hydroxyl group with an N-phenylcarbamoyloxime moiety. This modification is crucial for its inhibitory activity.

PropertyValue
Common Name PUGNAc
Systematic Name O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate
CAS Number 132489-69-1[2][3][4]
Molecular Formula C₁₅H₁₉N₃O₇[2][4]
Molecular Weight 353.33 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 172-175 °C[2]
Solubility Soluble in DMSO (up to 35 mg/mL)[2]
Storage Desiccate at -20°C[2][3]

Stereochemistry: The oxime functionality of PUGNAc can exist as either the (Z) or (E) stereoisomer. The (Z)-isomer is the significantly more potent inhibitor of OGA[2]. Commercially available PUGNAc is typically the (Z)-isomer.

Synthesis of PUGNAc

The synthesis of PUGNAc can be achieved through a multi-step process starting from D-glucosamine. The following is a representative protocol based on divergent synthesis strategies for PUGNAc and its derivatives[2][5].

Protocol 1: Synthesis of PUGNAc

Step 1: Acetylation of D-glucosamine

  • To a solution of D-glucosamine hydrochloride in pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting per-O-acetylated N-acetylglucosamine by silica gel chromatography.

Step 2: Formation of the Oxime

  • Dissolve the per-O-acetylated N-acetylglucosamine in a mixture of pyridine and ethanol.

  • Add hydroxylamine hydrochloride and heat the mixture at reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting acetylated glucosamine oxime by silica gel chromatography.

Step 3: Carbamoylation

  • Dissolve the acetylated glucosamine oxime in anhydrous dichloromethane.

  • Add phenyl isocyanate and a catalytic amount of a suitable base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Wash the reaction mixture with dilute hydrochloric acid and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Deprotection

  • Dissolve the acetylated PUGNAc from the previous step in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50).

  • Filter the resin and concentrate the filtrate to yield crude PUGNAc.

  • Purify the final product by recrystallization or silica gel chromatography to obtain PUGNAc as a white solid.

G A D-Glucosamine B Per-O-acetylated N-acetylglucosamine A->B Acetic Anhydride, Pyridine C Acetylated Glucosamine Oxime B->C Hydroxylamine HCl, Pyridine/Ethanol D Acetylated PUGNAc C->D Phenyl Isocyanate, Et3N, DCM E PUGNAc D->E NaOMe, MeOH

Figure 1: Synthetic workflow for PUGNAc.

Analytical Characterization

The identity and purity of synthesized PUGNAc should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of PUGNAc. Key signals in the ¹H NMR spectrum include the aromatic protons of the phenyl group, the anomeric proton, and the protons of the glucopyranosyl ring and the N-acetyl group.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method to assess the purity of PUGNAc. A typical system might employ a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of PUGNAc.

Chapter 2: Mechanism of Action: Inhibition of O-GlcNAcase and β-Hexosaminidases

PUGNAc's utility as a research tool stems from its ability to inhibit the enzymes that remove N-acetylglucosamine from glycoconjugates. A nuanced understanding of its mechanism and selectivity is crucial for interpreting experimental results.

The O-GlcNAc Cycling Enzymes: OGT and OGA

O-GlcNAcylation is a dynamic process regulated by the balanced activities of OGT and OGA. OGT transfers GlcNAc from the donor substrate UDP-GlcNAc to proteins, while OGA hydrolyzes the O-GlcNAc modification. By inhibiting OGA, PUGNAc shifts this equilibrium towards a state of hyper-O-GlcNAcylation.

PUGNAc as a Competitive Inhibitor

Both OGA and the lysosomal β-hexosaminidases (HexA and HexB) are members of glycoside hydrolase families that utilize a substrate-assisted catalytic mechanism[6]. This mechanism involves the participation of the N-acetyl group of the substrate in the hydrolysis reaction, proceeding through an oxazoline intermediate.

PUGNAc acts as a competitive inhibitor of these enzymes. Its structure mimics the transition state of the hydrolysis reaction, allowing it to bind tightly to the active site and prevent the binding of the natural substrate. The sp²-hybridized anomeric carbon of PUGNAc is thought to resemble the oxocarbenium ion-like transition state[1].

G cluster_0 Enzyme Active Site A O-GlcNAcylated Protein Enzyme OGA / Hexosaminidase A->Enzyme B Oxazoline Intermediate C De-O-GlcNAcylated Protein B->C PUGNAc PUGNAc PUGNAc->Enzyme Competitive Inhibition Enzyme->B Substrate-assisted Catalysis

Figure 2: Mechanism of OGA inhibition by PUGNAc.

Quantitative Analysis of Inhibition

The inhibitory potency of PUGNAc is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). PUGNAc is a potent inhibitor of both OGA and β-hexosaminidases, with reported values in the nanomolar range.

EnzymeKi / IC50 (nM)
O-GlcNAcase (OGA) 35 - 46
β-Hexosaminidase A (HexA) ~25
β-Hexosaminidase B (HexB) ~25

Note: These values are approximate and can vary depending on the assay conditions.

The Critical Issue of Selectivity: Off-Target Effects of PUGNAc

A significant consideration when using PUGNAc is its lack of selectivity between OGA and the lysosomal β-hexosaminidases[6]. Inhibition of HexA and HexB can lead to the accumulation of glycosphingolipids, which can have cellular consequences independent of O-GlcNAcylation. This is a critical point to consider when attributing observed phenotypes solely to the elevation of O-GlcNAc levels.

To address this issue, more selective OGA inhibitors have been developed, such as Thiamet-G. Comparing the effects of PUGNAc with those of a highly selective OGA inhibitor is a robust experimental strategy to differentiate between effects mediated by OGA inhibition and potential off-target effects.

Chapter 3: Applications of PUGNAc in Cellular and In Vivo Research

PUGNAc has been instrumental in uncovering the roles of O-GlcNAcylation in a wide range of biological processes. This chapter highlights its application in studying insulin signaling and tau phosphorylation.

Modulating Global O-GlcNAcylation Levels in Cell Culture

A primary application of PUGNAc is to increase the overall level of protein O-GlcNAcylation in cultured cells. This allows for the investigation of the functional consequences of this modification on a global scale.

G A Culture Cells to Desired Confluency B Treat with PUGNAc (e.g., 50-100 µM) A->B C Incubate for Desired Time (e.g., 3-24 hours) B->C D Lyse Cells and Prepare Protein Lysate C->D E Analyze O-GlcNAcylation (e.g., Western Blot) D->E

Figure 3: General workflow for a cell-based experiment using PUGNAc.

Investigating the Role of O-GlcNAcylation in Insulin Signaling

Increased flux through the hexosamine biosynthetic pathway and elevated O-GlcNAcylation have been strongly implicated in the development of insulin resistance. PUGNAc has been a valuable tool in dissecting the molecular mechanisms underlying this phenomenon.

Treatment of adipocytes and skeletal muscle cells with PUGNAc has been shown to induce a state of insulin resistance, characterized by decreased insulin-stimulated glucose uptake[7][8]. Mechanistically, this has been linked to the O-GlcNAcylation of key components of the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B). Increased O-GlcNAcylation of these proteins can impair their insulin-stimulated phosphorylation, thereby attenuating downstream signaling and reducing the translocation of the glucose transporter GLUT4 to the cell surface[7].

Protocol 2: Induction of Insulin Resistance in 3T3-L1 Adipocytes using PUGNAc

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • PUGNAc Treatment: Once differentiated, treat the adipocytes with 100 µM PUGNAc for 12-24 hours in serum-free media[7].

  • Insulin Stimulation: Acutely stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key insulin signaling proteins such as IRS-1 (pY), Akt (pT308 and pS473), and GSK3β (pS9).

  • Glucose Uptake Assay: In parallel, perform a 2-deoxyglucose uptake assay to functionally assess insulin sensitivity.

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Phosphorylation GSK3b GSK3β Akt->GSK3b Phosphorylation (Inhibition) GLUT4 GLUT4 Translocation Akt->GLUT4 PUGNAc PUGNAc OGA OGA PUGNAc->OGA Inhibition OGlcNAc Increased O-GlcNAcylation OGlcNAc->IRS1 Inhibition of Phosphorylation OGlcNAc->Akt Inhibition of Phosphorylation

Figure 4: PUGNAc-induced modulation of the insulin signaling pathway.

Studying the Interplay between O-GlcNAcylation and Tau Phosphorylation

The hyperphosphorylation of the microtubule-associated protein tau is a hallmark of Alzheimer's disease and other tauopathies. There is a well-established reciprocal relationship, often termed the "O-GlcNAc-phosphorylation seesaw," where an increase in O-GlcNAcylation of tau can lead to a decrease in its phosphorylation, and vice versa.

PUGNAc has been used in various models to increase tau O-GlcNAcylation and study the effects on its phosphorylation at specific pathological sites. For example, treatment of brain slices with PUGNAc has been shown to decrease tau phosphorylation at several sites, including Ser-199, Thr-212, and Ser-396[9]. However, the effects can be complex and site-specific, with some studies reporting increased phosphorylation at other sites, highlighting the intricate regulation of tau post-translational modifications.

Chapter 4: Essential Laboratory Protocols

This chapter provides detailed, step-by-step protocols for the preparation and use of PUGNAc in a laboratory setting, with a focus on the detection of its effects on protein O-GlcNAcylation.

Preparation and Handling of PUGNAc Stock Solutions
  • Reconstitution: Prepare a high-concentration stock solution of PUGNAc in sterile DMSO (e.g., 100 mM).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium or buffer.

Western Blotting for the Detection of O-GlcNAcylated Proteins

Protocol 3: O-GlcNAc Western Blotting

  • Cell Lysis: After PUGNAc treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor (such as PUGNAc at 50-100 µM or a more selective inhibitor like Thiamet-G) in the lysis buffer to preserve the O-GlcNAc modification during sample processing.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains glycoproteins that can cross-react with O-GlcNAc detection reagents.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., clone RL2 or CTD110.6) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-IgM for RL2 or anti-mouse IgG for some O-GlcNAc antibodies) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Perspectives

PUGNAc has been an invaluable pharmacological tool in the field of glycobiology for several decades. Its ability to potently inhibit OGA has allowed for the global elevation of O-GlcNAcylation, providing critical insights into the diverse roles of this post-translational modification in health and disease. This guide has provided a comprehensive overview of PUGNAc, from its synthesis and mechanism of action to its practical application in key areas of research.

As a Senior Application Scientist, it is imperative to emphasize the importance of rigorous experimental design and data interpretation when using PUGNAc. Its lack of selectivity for OGA over lysosomal hexosaminidases necessitates careful consideration of potential off-target effects. The concurrent use of more selective OGA inhibitors, such as Thiamet-G, and genetic approaches to manipulate O-GlcNAc levels are strongly recommended to validate findings obtained with PUGNAc.

The continued development of more sophisticated chemical probes and genetic tools will undoubtedly further refine our understanding of the complex world of O-GlcNAc signaling. Nevertheless, PUGNAc remains a cornerstone of the glycobiologist's toolkit, and a thorough understanding of its properties, as detailed in this guide, is essential for its effective and responsible use in advancing our knowledge of this critical post-translational modification.

References

  • Slávik, J., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(3), 733. [Link]

  • Stubbs, K. A., Zhang, N., & Vocadlo, D. J. (2006). A divergent synthesis of 2-acyl derivatives of PUGNAc yields selective inhibitors of O-GlcNAcase. Organic & Biomolecular Chemistry, 4(5), 839–845. [Link]

  • Teo, C. F., Gad El-Karim, E., & Wells, L. (2016). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. Glycobiology, 26(11), 1198–1208. [Link]

  • PrecisionFDA. PUGNAC. [Link]

  • Dennis, J. W., et al. (2024). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology, 14(3), 240009. [Link]

  • Schimpl, M., et al. (2011). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. Biochemical Journal, 437(1), 119–126. [Link]

  • Park, S. Y., et al. (2005). O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes. Experimental & Molecular Medicine, 37(3), 220–229. [Link]

  • Vosseller, K., et al. (2002). Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes. Proceedings of the National Academy of Sciences, 99(8), 5313–5318. [Link]

  • Perreira, M., et al. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorganic & Medicinal Chemistry, 14(3), 837–846. [Link]

  • Macauley, M. S., et al. (2005). Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights. Journal of the American Chemical Society, 127(48), 17053–17062. [Link]

  • Dennis, M. D., et al. (2006). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal, 25(9), 1958–1966. [Link]

  • Arias, E. B., et al. (2004). Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle. Diabetes, 53(4), 921–930. [Link]

  • Okuda, T. (2017). PUGNAc treatment provokes globotetraosylceramide accumulation in human umbilical vein endothelial cells. Biochemical and Biophysical Research Communications, 487(1), 76–82. [Link]

  • Liu, F., et al. (2004). O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease. Proceedings of the National Academy of Sciences, 101(29), 10804–10809. [Link]

  • ResearchGate. PUGNAc treatment prevents O-GlcNAc decline over the initial 6 h and completely prevents ncOGT induction with glucose deprivation. [Link]_23274296)

Sources

Exploratory

Structural & Functional Divergence: N-amino-N-phenylcarbamate vs. Aminophenyl Carbamate

Topic: N-amino-N-phenylcarbamate vs aminophenyl carbamate structure Content Type: In-depth technical guide [1] Executive Summary This guide delineates the critical structural, synthetic, and functional differences betwee...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-amino-N-phenylcarbamate vs aminophenyl carbamate structure Content Type: In-depth technical guide

[1]

Executive Summary

This guide delineates the critical structural, synthetic, and functional differences between N-amino-N-phenylcarbamate and Aminophenyl carbamate .[1] While both moieties share carbamate (


) and phenyl architectures, they represent fundamentally distinct chemical classes with orthogonal reactivities.[1]
  • N-amino-N-phenylcarbamate is a 1,1-disubstituted hydrazine derivative.[1] Its core feature is an N-N bond, conferring "alpha-effect" nucleophilicity and unique conformational properties useful in peptidomimetics (aza-peptides).[1]

  • Aminophenyl carbamate is an aniline derivative.[1] Its amino group is attached to the phenyl ring (typically para or meta), acting as a standard aromatic amine. It is a cornerstone intermediate in polyurethane chemistry (TDI precursors) and prodrug design (self-immolative linkers).[1]

Part 1: Structural Anatomy & Electronic Theory[1]

The divergence in reactivity stems from the connectivity of the amino group relative to the carbamate nitrogen.

N-amino-N-phenylcarbamate (Hydrazine Architecture)[1][2]
  • IUPAC Designation: Alkyl 1-phenylhydrazine-1-carboxylate.[1]

  • Connectivity: The amino group (

    
    ) is directly bonded to the carbamate nitrogen atom.
    
  • Electronic Environment: The nitrogen atom is bonded to a phenyl ring, a carbonyl, and an amino group (

    
    ).[1]
    
  • Key Property (Alpha Effect): The adjacent lone pair on the terminal amino group increases the nucleophilicity of the nitrogen, making it highly reactive toward carbonyls (forming hydrazones) and electrophiles, despite the electron-withdrawing carbamate group.

Aminophenyl Carbamate (Aniline Architecture)
  • IUPAC Designation: Alkyl (4-aminophenyl)carbamate (assuming para substitution).[1]

  • Connectivity: The amino group is a substituent on the phenyl ring, remote from the carbamate linkage.

  • Electronic Environment: The carbamate nitrogen is bonded to the phenyl ring (

    
    ).[1]
    
  • Key Property (Resonance): The amino group functions as a classic aromatic amine (aniline). Its nucleophilicity is modulated by the phenyl ring's resonance, and it does not exhibit the alpha effect.

Quantitative Structural Comparison
FeatureN-amino-N-phenylcarbamateAminophenyl Carbamate
Core Motif 1,1-Disubstituted Hydrazine (

)
Aromatic Amine (Aniline)
Hybridization

(terminal N),

(carbamate N)

(aniline N),

(carbamate N)
Nucleophilicity High (Alpha Effect)Moderate (Resonance Stabilized)
pKa (Conjugate Acid) ~3-4 (Hydrazine N)~4-5 (Aniline N)
Primary Reactivity Condensation (Hydrazone formation)Acylation, Isocyanate formation

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of these two compounds requires distinct strategies to control regioselectivity.

Protocol A: Synthesis of N-amino-N-phenylcarbamate

Direct acylation of phenylhydrazine with chloroformates typically yields the 1,2-isomer (


) due to the higher nucleophilicity of the terminal nitrogen.[1] To access the 1,1-isomer (

), Electrophilic Amination of an N-phenylcarbamate is the authoritative method.[1]

Mechanism: Deprotonation of the N-phenylcarbamate creates a nitrogen anion, which attacks an electrophilic amine source (e.g., Chloramine or Hydroxylamine-O-sulfonic acid).[1]

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-phenylcarbamate (1.0 equiv) in dry DMF or THF under inert atmosphere (

    
    ).
    
  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 1.2 equiv, 60% dispersion) portion-wise. Stir for 30 mins to generate the carbamate anion (

    
    ).
    
  • Amination: Add an electrophilic aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or Monochloramine (generated in situ), dropwise.[1]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1][2]
    
  • Purification: Silica gel chromatography. The 1,1-isomer is less polar than the 1,2-isomer.[1]

Protocol B: Synthesis of Aminophenyl Carbamate

This synthesis relies on the Selective Reduction of a nitro-precursor.[1] This ensures the carbamate linkage remains intact while the nitro group is converted to an amine.

Step-by-Step Methodology:

  • Precursor Synthesis: React 4-nitroaniline with Alkyl Chloroformate (e.g., Methyl Chloroformate) in the presence of Pyridine/DCM to yield Methyl (4-nitrophenyl)carbamate.[1]

  • Catalytic Hydrogenation: Dissolve the nitro-carbamate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reduction: Stir under

    
     atmosphere (balloon pressure or 30 psi) for 4-6 hours at RT. Monitor by TLC (disappearance of yellow nitro compound).
    
  • Isolation: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain Methyl (4-aminophenyl)carbamate as a white/off-white solid.[1]

Part 3: Visualization of Pathways

The following diagram illustrates the divergent synthesis and reactivity logic.

G Start1 Phenylhydrazine (Ph-NH-NH2) Inter1 1,2-Hydrazine Carbamate (Ph-NH-NH-COOR) Start1->Inter1 Direct Acylation (Regioselectivity Issue) Start2 N-Phenylcarbamate (Ph-NH-COOR) Target1 N-amino-N-phenylcarbamate (Ph-N(NH2)-COOR) (1,1-Hydrazine) Start2->Target1 Electrophilic Amination (NaH, H2N-X) Start3 4-Nitroaniline (O2N-Ph-NH2) Inter2 Nitrophenyl Carbamate (O2N-Ph-NH-COOR) Start3->Inter2 Acylation (Cl-COOR) Aza-Peptides Aza-Peptides Target1->Aza-Peptides Peptidomimetics Target2 Aminophenyl Carbamate (H2N-Ph-NH-COOR) (Aniline) Polyurethanes Polyurethanes Target2->Polyurethanes Phosgenation Inter2->Target2 Pd/C Reduction (H2)

Caption: Divergent synthetic pathways. Note that direct acylation of phenylhydrazine yields the thermodynamically stable 1,2-isomer, whereas electrophilic amination is required for the N-amino (1,[1]1) target.[2][3][4][5][6][7][8]

Part 4: Applications & Reactivity Profile

N-amino-N-phenylcarbamate: The Aza-Peptide Scaffold

This structure is pivotal in Medicinal Chemistry for creating "aza-peptides," where the


-CH of an amino acid is replaced by a Nitrogen atom.[1]
  • Conformational Restriction: The N-N bond introduces a specific geometry (often pyramidal at the central N) that restricts bond rotation, stabilizing

    
    -turn conformations in peptide mimics.
    
  • Reactivity:

    • Hydrazone Formation: Reacts with aldehydes to form stable hydrazones, used in dynamic combinatorial libraries.[1]

    • Rearrangement: Under acidic conditions, can undergo N-N bond cleavage or migration (Bamberger-like rearrangements).[1]

Aminophenyl Carbamate: The Polymer & Prodrug Workhorse

This structure is industrially significant in Polymer Science and Drug Delivery .

  • Polyurethanes: The amino group reacts with phosgene to form isocyanates (

    
    ), which are precursors to polyurethane foams and elastomers.[1]
    
  • Prodrug Linkers: The carbamate group is stable in plasma but can be designed to degrade via specific enzymatic triggers. The aminophenyl group often serves as a "self-immolative" spacer.[1] Upon cleavage of a trigger attached to the aniline nitrogen, the electron cascade leads to the spontaneous expulsion of the drug attached to the carbamate oxygen.

Comparative Reactivity Table
Reaction TypeN-amino-N-phenylcarbamateAminophenyl Carbamate
Aldehyde Reaction Forms Hydrazones (Fast, Alpha Effect)Forms Schiff Bases (Slow, Reversible)
Acylation Forms Diacyl HydrazinesForms Ureas/Amides
Phosgenation Complex/UnstableForms Isocyanates (Stable Intermediate)
Oxidation Forms Diazenes/RadicalsForms Nitro/Nitroso derivatives

References

  • Electrophilic Amination Strategies : Chemical Communications, "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines".[1]

  • Carbamates in Drug Design : Journal of Medicinal Chemistry, "Organic Carbamates in Drug Design and Medicinal Chemistry".[1]

  • Hydrazine Reactivity : Austin Journal of Analytical and Pharmaceutical Chemistry, "Design and Synthesis of New Compounds Derived from Phenyl Hydrazine".[1]

  • TDI Precursors (Aminophenyl Carbamates) : RSC Advances, "Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine".[1]

  • Structural Data : National Institutes of Health (PMC), "Phenyl N-phenylcarbamate Crystal Structure".[1]

Sources

Foundational

Stability and Hydrolysis Kinetics of the N-Phenylcarbamate Moiety in Aqueous Solution

The following technical guide provides an in-depth analysis of the stability and hydrolysis kinetics of the N-phenylcarbamate moiety in aqueous media. Technical Guide for Medicinal Chemists and Kineticists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the stability and hydrolysis kinetics of the N-phenylcarbamate moiety in aqueous media.

Technical Guide for Medicinal Chemists and Kineticists

Executive Summary

The N-phenylcarbamate moiety (


) acts as a critical structural motif in drug design (e.g., prodrugs, cholinesterase inhibitors) and agrochemistry (carbamate pesticides). Its stability in aqueous solution is strictly governed by pH and substitution patterns.

In acidic media , N-phenylcarbamates are kinetically stable, often requiring high temperatures or strong acid concentrations to induce significant hydrolysis. In alkaline media , however, they exhibit pH-dependent lability. The degradation pathway bifurcates based on the substitution at the nitrogen atom:

  • N-Monosubstituted (Primary) Carbamates: Degrade rapidly via the E1cB mechanism involving an isocyanate intermediate.

  • N,N-Disubstituted (Secondary) Carbamates: Degrade slowly via the BAc2 mechanism (bimolecular nucleophilic addition-elimination).

Understanding these mechanisms is essential for predicting the half-life (


) of carbamate-based drugs in physiological fluids and designing stable prodrug linkers.

Mechanistic Underpinnings[1][2][3][4][5][6]

The hydrolytic stability of N-phenylcarbamates is not a single constant but a function of the specific degradation pathway active under the environmental conditions.

The E1cB Mechanism (Alkaline Lability)

For N-phenylcarbamates possessing an ionizable proton on the nitrogen (


), the dominant pathway in basic solution is Elimination Unimolecular conjugate Base (E1cB) .
  • Deprotonation: Hydroxide ions remove the acidic proton from the nitrogen, generating a resonance-stabilized carbamate anion. The

    
     of this proton is typically in the range of 12–14, but electron-withdrawing groups (EWGs) on the phenyl ring can lower this significantly.
    
  • Elimination (Rate-Determining Step): The alkoxide group (

    
    ) is eliminated from the anion, collapsing the structure into a reactive phenyl isocyanate  (
    
    
    
    ).
  • Decomposition: The isocyanate is highly electrophilic and reacts almost instantaneously with water to form a carbamic acid, which spontaneously decarboxylates to yield the corresponding aniline and

    
    .
    

Key Kinetic Characteristic: The rate is first-order with respect to hydroxide ion concentration (


) until the pH approaches the 

of the N-H group, at which point the rate plateaus (ionization is complete).
The BAc2 Mechanism (N,N-Disubstituted Stability)

When the nitrogen is fully substituted (


), deprotonation is impossible. Hydrolysis must proceed via the BAc2 pathway , similar to ester hydrolysis. Hydroxide attacks the carbonyl carbon directly to form a tetrahedral intermediate. This process is energetically more demanding than E1cB, rendering N,N-disubstituted carbamates significantly more stable in base.
Visualization of Hydrolysis Pathways

CarbamateHydrolysis Start N-Phenylcarbamate (Ph-NR-CO-OR') CheckH Is R = H? Start->CheckH Deprot Step 1: Deprotonation (Fast Equilibrium) CheckH->Deprot Yes (E1cB) DirectAttack Direct OH⁻ Attack (Tetrahedral Intermediate) CheckH->DirectAttack No (BAc2) Anion Carbamate Anion (Ph-N⁻-CO-OR') Deprot->Anion +OH⁻ Elim Step 2: Elimination (Rate Determining) Anion->Elim -OR'⁻ Isocyanate Isocyanate Intermediate (Ph-N=C=O) Elim->Isocyanate WaterAttack Rapid H₂O Attack Isocyanate->WaterAttack Products Aniline + CO₂ + Alcohol WaterAttack->Products SlowBreakdown Slow Breakdown DirectAttack->SlowBreakdown SlowBreakdown->Products

Caption: Bifurcation of hydrolysis mechanisms based on N-substitution. E1cB (red path) is dominant for N-monosubstituted variants.

Factors Influencing Stability

Substituent Effects (Hammett Correlation)

The stability of N-phenylcarbamates follows a predictable Hammett Linear Free Energy Relationship (LFER) .

  • N-Phenyl Substituents: Electron-withdrawing groups (e.g.,

    
    ) on the N-phenyl ring increase the acidity of the N-H bond and stabilize the transition state for phenoxide elimination. This leads to a positive reaction constant (
    
    
    
    )
    , typically ranging from +2.0 to +3.0 .
    • Implication: A p-nitro-N-phenylcarbamate hydrolyzes orders of magnitude faster than an unsubstituted N-phenylcarbamate.

  • Leaving Group Ability: If the alcohol portion (

    
    ) is a phenol (i.e., a carbamate ester of a phenol), the 
    
    
    
    of the leaving phenol strongly dictates the rate. Lower
    
    
    of the leaving group (better leaving group) accelerates the elimination step.
pH and Buffer Effects[7]
  • pH: The log(

    
    ) vs. pH profile is linear with a slope of +1 in the alkaline region (pH 7–11) for E1cB mechanisms, reflecting specific base catalysis.
    
  • Buffers: While specific base catalysis (

    
    ) is dominant, general base catalysis by buffer species (e.g., phosphate, imidazole) can occur. To isolate the intrinsic hydrolytic stability, kinetic data must be extrapolated to zero buffer concentration.
    

Experimental Protocols

To accurately determine the stability profile, researchers should employ a pseudo-first-order kinetic approach.

Kinetic Workflow

KineticWorkflow cluster_monitor Monitoring (Isothermal) Prep Buffer Preparation (Constant Ionic Strength) Mix Initiate Reaction (Spike Stock into Buffer) Prep->Mix Stock Substrate Stock (in MeCN or DMSO) Stock->Mix UV UV/Vis (Continuous) Mix->UV Fast Reactions HPLC HPLC (Discontinuous) Mix->HPLC Slow Reactions Data Data Processing ln(A∞ - At) vs t UV->Data HPLC->Data Result Calculate k_obs & t_1/2 Data->Result

Caption: Standardized workflow for determining hydrolysis kinetics. Choice of detection depends on reaction half-life.

Detailed Methodology

Step 1: Buffer Preparation Prepare aqueous buffers (phosphate, borate, or carbonate) covering the pH range of interest (typically pH 7.0 – 12.0).

  • Critical: Maintain constant ionic strength (

    
    ) using KCl or NaCl to eliminate salt effects.
    
  • Note: Avoid nucleophilic buffers like Tris or Glycine if possible, as they may react with the carbamate via aminolysis, confounding hydrolysis results.

Step 2: Stock Solution Dissolve the N-phenylcarbamate in acetonitrile or DMSO. The final organic solvent concentration in the reaction mixture should be


 to minimize solvent effects on the dielectric constant.

Step 3: Reaction Initiation & Monitoring

  • For Fast Reactions (

    
     min):  Use UV-Vis spectrophotometry.
    
    • Monitor the appearance of the leaving group (e.g., phenoxide absorbance at ~280–400 nm) or the disappearance of the carbamate.

    • Perform the reaction directly in a thermostated quartz cuvette at 25°C or 37°C.

  • For Slow Reactions (

    
     min):  Use HPLC.
    
    • Incubate samples in a water bath.[1]

    • Aliquot at specific time points, quench immediately with dilute acid (e.g., 1% phosphoric acid) to stop E1cB hydrolysis, and analyze via HPLC-UV/MS.

Step 4: Data Analysis Under pseudo-first-order conditions (excess buffer/base), the integrated rate law is:



Plot 

or

versus time. The slope is

.

Step 5: Half-Life Calculation



Summary Data: Stability Profile

ConditionMechanismRelative RateStability Assessment
Acidic (pH < 4) AAc2 / A1Very SlowHigh Stability. Suitable for acidic workups.
Neutral (pH 7) Mixed / Slow E1cBSlowModerate Stability. Stable for hours/days depending on substituents.
Basic (pH > 9) E1cB (if N-H present)Fast Low Stability. Rapid degradation to aniline + CO2.
Basic (pH > 9) BAc2 (if N-disubstituted)SlowHigh Stability. Resistant to base compared to esters.

References

  • Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[2][3][4][5] Structure–reactivity relationships consistent with an E1cB mechanism.[2][6][4] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Williams, A. (1972). E1cB mechanisms.[2][6][3][4][7][8] Part I. Alkaline hydrolysis of phenyl N-arylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Vontor, T., Socha, J., & Večeřa, M. (1972). Kinetics and mechanism of hydrolysis of N-phenylcarbamates. Collection of Czechoslovak Chemical Communications. Link

  • Banker, G. S., & Rhodes, C. T. (2002). Modern Pharmaceutics, Fourth Edition. (Discusses carbamate prodrug stability). CRC Press. Link

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. (Detailed analysis of pesticide carbamate hydrolysis). CRC Press. Link

Sources

Protocols & Analytical Methods

Method

synthesis of amino N-phenylcarbamate from phenyl isocyanate

Application Note: Precision Synthesis of Amino -Phenylcarbamates via Chemoselective Carbamoylation Executive Summary The synthesis of amino -phenylcarbamates (e.g., 2-aminoethyl -phenylcarbamate) from phenyl isocyanate p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Amino


-Phenylcarbamates via Chemoselective Carbamoylation 

Executive Summary

The synthesis of amino


-phenylcarbamates  (e.g., 2-aminoethyl 

-phenylcarbamate) from phenyl isocyanate presents a classic chemoselectivity challenge.[1] Phenyl isocyanate (

) is a highly electrophilic species that reacts indiscriminately with nucleophiles.[1] In the presence of amino alcohols, the significantly higher nucleophilicity of the amine group (

) compared to the hydroxyl group (

) dictates that the thermodynamic and kinetic product is the urea , not the carbamate.[1]

To successfully synthesize the amino carbamate —where the isocyanate reacts exclusively with the oxygen to form a carbamate linkage while preserving the amine—a robust Protection-Conjugation-Deprotection (PCD) strategy is required.[1] This Application Note details the industry-standard protocol using Boc-protection to ensure regio-integrity, high yield, and minimal side-product formation (e.g., diphenylurea).

Strategic Considerations & Mechanistic Logic

The Nucleophilicity Paradox

Direct reaction of phenyl isocyanate with an amino alcohol (e.g., ethanolamine) results in failure to obtain the target carbamate.[1]

  • Kinetic Control: The lone pair on the nitrogen is more available than that on the oxygen.[1]

    
    .[1]
    
  • Result: Formation of

    
    -(2-hydroxyethyl)-N'-phenylurea.
    
The Solution: PCD Strategy

To invert this selectivity, the amine must be rendered non-nucleophilic via a protecting group (PG).[1]

  • Protection: Convert

    
     to 
    
    
    
    (tert-butoxycarbonyl). The steric bulk and electron-withdrawing nature of the Boc group prevent isocyanate attack.[1]
  • Carbamoylation: The free

    
     group is activated with a catalyst (e.g., DBTL or Bi-based alternatives) to attack the phenyl isocyanate.[1]
    
  • Deprotection: Acidolytic cleavage of the Boc group releases the primary amine as a salt, which is then neutralized.[1]

Experimental Workflow Visualization

G Start Starting Material: Amino Alcohol Step1 Step 1: N-Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 Iso Reagent: Phenyl Isocyanate Step2 Step 2: Carbamoylation (Ph-NCO, Cat. DBTL, DCM, Reflux) Iso->Step2 Electrophile Inter1 Intermediate A: N-Boc-Amino Alcohol Step1->Inter1 Inter1->Step2 Nucleophile (-OH) Inter2 Intermediate B: N-Boc-Amino N-Phenylcarbamate Step2->Inter2 SideRxn Critical Control Point: Moisture Exclusion (Prevents Diphenylurea) SideRxn->Step2 Avoid H2O Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Target Product: Amino N-Phenylcarbamate (Salt) Step3->Final

Caption: Figure 1. Chemoselective synthesis workflow preventing urea formation via Boc-protection strategy.

Detailed Protocol

Phase 1: Preparation of N-Boc-Amino Alcohol

Note: If N-Boc-ethanolamine (or analogue) is commercially available, skip to Phase 2.

Reagents:

  • Amino alcohol (e.g., Ethanolamine, 10 mmol)[1]

  • Di-tert-butyl dicarbonate (

    
    , 11 mmol)[1]
    
  • NaOH (1M aqueous)[1]

  • 1,4-Dioxane

Procedure:

  • Dissolve amino alcohol in a 1:1 mixture of 1,4-dioxane and 1M NaOH at

    
    .
    
  • Add

    
     dropwise over 30 minutes.[1]
    
  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Evaporate dioxane. Acidify aqueous layer to pH 3 with dilute

    
    .[1] Extract with Ethyl Acetate (
    
    
    
    ).[1]
  • Dry over

    
     and concentrate.
    
  • QC Check:

    
     should show disappearance of broad 
    
    
    
    and appearance of Boc singlet (
    
    
    ppm).[1]
Phase 2: Carbamoylation (The Critical Step)

This step forms the carbamate linkage.[1] Isocyanates are moisture-sensitive; anhydrous conditions are non-negotiable.

Reagents:

  • Intermediate A (

    
    -Boc-amino alcohol, 1.0 equiv)
    
  • Phenyl Isocyanate (1.05 equiv)[1]

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1 mol%) OR Bismuth(III) Neodecanoate (Green alternative).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve Intermediate A in anhydrous DCM (

    
     concentration).
    
  • Activation: Add the catalyst (DBTL, 1-2 drops).[1] Stir for 5 minutes.

  • Addition: Add Phenyl Isocyanate dropwise via syringe at RT.

    • Observation: A mild exotherm may occur.[1][2]

  • Reaction: Heat to mild reflux (

    
     for DCM) for 3–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc).[1] The isocyanate spot will disappear.[1] If isocyanate remains, add 0.1 equiv more alcohol (not amine!).[1]

    • Side Product Check: Look for a white precipitate (Diphenylurea).[1] If found, filter it off before workup.[1]

  • Workup:

    • Cool to RT.

    • Wash with water (

      
      ) and brine (
      
      
      
      ) to remove traces of acid/base.[1]
    • Dry organic phase (

      
      ) and concentrate in vacuo.[1][3]
      
    • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.[1] Flash chromatography may be needed if urea byproduct is significant.[1]

Phase 3: Deprotection & Isolation

Removal of the Boc group to release the free amine.[1]

Reagents:

  • Trifluoroacetic acid (TFA) or

    
     in Dioxane.[1]
    
  • DCM.[1][2][4]

Protocol:

  • Dissolve the Boc-carbamate (Intermediate B)[1] in DCM (

    
    ).[1]
    
  • Add TFA (20% v/v final concentration) at

    
    .[1]
    
  • Stir at RT for 1–2 hours. Monitor by TLC (loss of non-polar spot).

  • Isolation (Salt Form): Evaporate volatiles.[1] Co-evaporate with toluene (

    
    ) to remove excess TFA.[1] The product is the trifluoroacetate salt.[1]
    
  • Neutralization (Optional - for free base):

    • Dissolve salt in minimal water.[1]

    • Cool to

      
       and adjust pH to 9–10 with saturated 
      
      
      
      .
    • Rapidly extract with DCM (carbamates can hydrolyze at high pH over time).[1]

    • Dry and concentrate to yield the Amino

      
      -phenylcarbamate .[1]
      

Data Presentation & Quality Control

Table 1: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
White Precipitate Formation of Diphenylurea (

)
System was not anhydrous. Dry solvents over molecular sieves.[1] Keep

atmosphere.
Low Yield Incomplete reaction or HydrolysisIncrease catalyst load to 5 mol%. Ensure temperature is maintained.
Urea Contamination Incomplete Boc-protection in Step 1Verify Step 1 completion by NMR before proceeding. Free amine will react with isocyanate.[1]
Product Decomposition Base-catalyzed hydrolysis during workupAvoid strong bases (NaOH) during neutralization.[1] Use

or

and extract immediately.[1]
Characterization Standards (Self-Validation)
  • IR Spectroscopy: Look for two distinct carbonyl stretches.[1]

    • Carbamate

      
      : 
      
      
      
      .[1]
    • Amine

      
       (after deprotection): Broad band 
      
      
      
      .[1]
  • 
     (DMSO-
    
    
    
    ):
    • Aromatic protons (

      
      ): 
      
      
      
      ppm.[1]
    • Carbamate

      
      : Broad singlet 
      
      
      
      ppm (downfield due to phenyl ring).[1]
    • Ethylene linker: Distinct triplets/multiplets for

      
       and 
      
      
      
      .

References

  • Ozaki, S. (1972).[1] "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496.[1] Link[1]

  • Han, C., et al. (2011).[1] "Chemoselective Synthesis of Carbamates using Boc-Protection Strategies." Journal of Organic Chemistry, 76(15), 5480-5512.[1] (General reference for Boc strategy in carbamate synthesis).

  • Wicks, D. A., & Wicks, Z. W. (1999).[1] "Blocked isocyanates III: Part A. Mechanisms and chemistry." Progress in Organic Coatings, 36(3), 148-172. Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis, 5th Ed.[1] John Wiley & Sons.[1] (Authoritative source for Boc protection/deprotection protocols).

  • Sigma-Aldrich Application Note. "Handling and Storage of Isocyanates." Link

Disclaimer: Phenyl isocyanate is a lachrymator and toxic sensitizer. All operations must be performed in a functioning fume hood.

Sources

Application

Application Note: Strategic Synthesis of N-Amino-N-Phenylcarbamates via Electrophilic Amination

Executive Summary The N-amination of N-phenylcarbamates is a pivotal transformation in the synthesis of hydrazine derivatives, aza-peptides, and bioactive heterocycles such as indazoles and benzotriazoles. Unlike nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-amination of N-phenylcarbamates is a pivotal transformation in the synthesis of hydrazine derivatives, aza-peptides, and bioactive heterocycles such as indazoles and benzotriazoles. Unlike nucleophilic amination, which relies on electron-rich nitrogen sources attacking electrophiles, this protocol utilizes electrophilic amination .[1][2] In this "umpolung" strategy, the carbamate nitrogen is activated as a nucleophile (via deprotonation) to attack an electron-deficient amine source.

This guide details the preparation of N-amino-N-phenylcarbamates using two primary electrophilic aminating agents:


-(2,4-Dinitrophenyl)hydroxylamine (DPH)  and 

-Mesitylenesulfonylhydroxylamine (MSH)
. While MSH is historically significant, DPH is prioritized here for its superior thermal stability and handling profile.

Mechanistic Insight & Pathway Visualization[3]

The reaction proceeds via an


-type mechanism at the nitrogen atom. The acidity of the N-H bond in N-phenylcarbamates (

approx. 20-22 in DMSO) allows for facile deprotonation by strong bases (NaH, KOtBu). The resulting nitrogen anion attacks the electrophilic amine reagent, displacing a stable leaving group (2,4-dinitrophenoxide or mesitylenesulfonate).
Figure 1: Reaction Mechanism Pathway

G Substrate N-Phenylcarbamate (Nucleophile Precursor) Intermediate N-Anion Species (Active Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (NaH or KOtBu) Base->Intermediate TS Transition State [N...NH2...LG] Intermediate->TS + Reagent Reagent Aminating Agent (NH2-LG) Reagent->TS Product N-Amino-N-Phenylcarbamate (Target) TS->Product Bond Formation Byproduct Leaving Group (LG-) TS->Byproduct Elimination

Caption: Electrophilic amination mechanism showing base-mediated activation and subsequent nucleophilic attack on the amine source.[3]

Strategic Reagent Selection

Choosing the correct aminating agent is the single most critical decision in this workflow.

Feature

-(2,4-Dinitrophenyl)hydroxylamine (DPH)

-Mesitylenesulfonylhydroxylamine (MSH)
Role Primary RecommendationHistorical/Specialized Use
Stability High (Solid, stable at RT for months)Low (Unstable oil/solid, potentially explosive)
Reactivity Moderate to HighVery High
Atom Economy Lower (Large leaving group)Moderate
Safety Profile Sensitizer, but thermally stableHigh Risk: Thermally sensitive, shock sensitive
Preparation 2-step from 2,4-dinitrochlorobenzeneRequires careful in situ or cold prep

Recommendation: Use DPH for all standard bench-scale preparations. Reserve MSH only for sterically hindered substrates where DPH fails to convert.

Protocol A: Amination using DPH (Standard Method)

This protocol is optimized for gram-scale synthesis of tert-butyl


-(4-chlorophenyl)-N-aminocarbamate.
Materials
  • Substrate: tert-Butyl (4-chlorophenyl)carbamate (1.0 equiv)

  • Reagent:

    
    -(2,4-Dinitrophenyl)hydroxylamine (DPH) (1.2 equiv)
    
  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: DMF (Anhydrous, 0.2 M concentration relative to substrate)

  • Quench: Water/Brine

Step-by-Step Procedure
  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Deprotonation:

    • Charge the flask with NaH (1.2 equiv).

    • Add anhydrous DMF (half of total volume).

    • Cool the suspension to

      
       in an ice bath.
      
    • Add the N-phenylcarbamate substrate (1.0 equiv) dissolved in the remaining DMF dropwise over 10 minutes.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange.
      
    • Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
      
  • Amination:

    • Re-cool the mixture to

      
      .
      
    • Add DPH (1.2 equiv) in a single portion. (Note: DPH is a solid and safe to add directly if the system is under

      
       flow).
      
    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Monitoring: TLC (typically 20% EtOAc/Hexanes) will show the disappearance of the carbamate (higher

      
      ) and appearance of the N-amino product (lower 
      
      
      
      , stains effectively with ninhydrin or PMA).
  • Work-up:

    • Dilute the reaction mixture with

      
       (5x reaction volume).
      
    • Quench carefully with water.

    • Wash the organic layer with water (

      
      ) to remove DMF and the 2,4-dinitrophenol byproduct (which is water-soluble, especially in basic washes).
      
    • Wash with saturated brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Note: The byproduct 2,4-dinitrophenol is bright yellow. Ensure it is fully separated from your product.

Protocol B: Amination using MSH (High Reactivity Method)

CRITICAL SAFETY WARNING: MSH is potentially explosive. Never store MSH crystals. Prepare fresh and use immediately in solution. Do not scrape MSH solids with metal spatulas.

Materials
  • Substrate: N-Phenylcarbamate (1.0 equiv)

  • Reagent: MSH (Freshly prepared solution in

    
     or 
    
    
    
    )
  • Base: Potassium tert-butoxide (

    
    ) (1.1 equiv)
    
  • Solvent: DMF or THF

Step-by-Step Procedure
  • Anion Formation:

    • Dissolve the substrate in dry DMF at

      
      .
      
    • Add

      
       (1.1 equiv). Stir for 30 mins.
      
  • Reagent Addition:

    • Add the cold solution of MSH (1.2 equiv) dropwise to the reaction mixture.

  • Reaction:

    • Stir at

      
       for 2 hours. (MSH is more reactive than DPH; reaction times are shorter).
      
  • Work-up:

    • Dilute with

      
      , wash with water and bicarbonate solution.
      
    • Concentrate and purify immediately.

Experimental Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Deprot Deprotonation Step (NaH/DMF, 0°C -> RT) Start->Deprot Check1 Check: H2 Evolution Ceased? Deprot->Check1 AddRgt Add Electrophilic Amine (DPH or MSH) Check1->AddRgt Yes React Reaction Phase (RT, 12-16h) AddRgt->React Monitor TLC/LCMS Check React->Monitor Monitor->React Incomplete Quench Work-up (EtOAc/H2O Wash) Monitor->Quench Complete Purify Purification (Flash Chromatography) Quench->Purify End Final Product N-Amino-N-Phenylcarbamate Purify->End

Caption: Operational workflow for the batch synthesis of N-amino carbamates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease deprotonation time or switch base to

. Ensure DMF is strictly anhydrous.
Starting Material Recovery Reagent decompositionDPH is stable, but MSH degrades rapidly. Ensure reagent quality. Check if moisture quenched the anion.
Yellow Impurity Persists 2,4-Dinitrophenol contaminationPerform additional basic washes (

) during workup to ionize the phenol and force it into the aqueous layer.
C-Amination Observed Ring amination (rare for carbamates)This occurs if the N-anion is not formed quantitatively. Ensure full equivalence of base.

References

  • Electrophilic Amination Overview: Legault, C., & Charette, A. B. (2005). "Electrophilic Amination of Carbanions, Enolates, and Their Surrogates." Journal of Organic Chemistry. [Link]

  • DPH Reagent Specifics: Sheradsky, T., Salemnick, G., & Nir, Z. (1972). "O-(2,4-Dinitrophenyl)hydroxylamine.[4][5][6] A new reagent for electrophilic N-amination." Tetrahedron. [Link]

  • MSH Safety & Preparation: Minto, R. E., & Bennett, K. (2018). "Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine." Organic Process Research & Development. [Link]

Sources

Method

Application Note: A Practical Guide to Utilizing Amino N-Phenylcarbamates as Glycosidase Inhibitors

Abstract Glycosidases are a ubiquitous class of enzymes critical to numerous biological processes, from carbohydrate digestion to post-translational modification of proteins. Their dysregulation is implicated in a range...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glycosidases are a ubiquitous class of enzymes critical to numerous biological processes, from carbohydrate digestion to post-translational modification of proteins. Their dysregulation is implicated in a range of pathologies, including diabetes, lysosomal storage disorders, and neurodegenerative diseases, making them prime targets for therapeutic intervention.[1][2] Amino N-phenylcarbamates represent a promising class of glycosidase inhibitors, distinguished by their structural features that facilitate potent and specific interactions within the enzyme active site.[3] This guide provides a comprehensive overview of the mechanism of action for amino N-phenylcarbamates and delivers detailed, validated protocols for their application in glycosidase inhibition studies. We cover methodologies for determining inhibitory potency (IC₅₀), characterizing the mode of inhibition through enzyme kinetics, and assessing inhibitor efficacy and safety in cell-based models. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of compounds.

Scientific Background & Mechanism of Action

The Critical Role of Glycosidases

Glycoside hydrolases, or glycosidases, catalyze the cleavage of glycosidic bonds in carbohydrates, glycoproteins, and glycolipids. In metabolic pathways, enzymes like α-glucosidase, located in the intestinal tract, are responsible for breaking down complex carbohydrates into absorbable monosaccharides such as glucose.[4][5] Inhibiting these enzymes can slow the rate of glucose absorption, a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[2][4][6] Another critical glycosidase is O-GlcNAcase (OGA), which removes O-linked N-acetylglucosamine (O-GlcNAc) modifications from intracellular proteins.[7] This process is a dynamic post-translational modification, and the inhibition of OGA, leading to increased O-GlcNAcylation, has emerged as a potential treatment for tauopathies like Alzheimer's disease.[7][8]

Mechanism of Amino N-Phenylcarbamate Inhibition

The inhibitory activity of amino N-phenylcarbamates stems from their ability to effectively mimic the structure of the natural substrate or the transition state of the glycosidic bond cleavage.[9] The carbamate moiety is a key structural motif that is chemically stable and can participate in critical drug-target interactions.[10][11][12]

The mechanism involves a multi-point interaction within the enzyme's active site:

  • Substrate Mimicry: A carbohydrate-like portion of the inhibitor, such as a glucopyranosylidene moiety, facilitates recognition and binding at the enzyme's substrate-binding site.[3]

  • Hydrogen Bonding & Hydrophobic Interactions: The N-phenylcarbamate group engages in specific hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, enhancing binding affinity and stability.[3][6] This dual-interaction model contributes to the high potency and potential specificity of these compounds.

cluster_0 Glycosidase Active Site cluster_1 Inhibitor Binding Enzyme Enzyme Pocket Hydrophobic Hydrophobic Region H_Bond H-Bonding Residues Inhibitor Amino N-Phenylcarbamate Glycon Glycon Mimic Inhibitor->Glycon Binds to Sugar Site Phenyl Phenyl Group Inhibitor->Phenyl Positions in Aglycon Site Glycon->H_Bond Hydrogen Bonds Phenyl->Hydrophobic Hydrophobic Interaction

Figure 1: Conceptual diagram of amino N-phenylcarbamate binding to a glycosidase active site.

Pre-Experimental Considerations

Reagent and Material Preparation
  • Inhibitor: Procure or synthesize the amino N-phenylcarbamate of interest (e.g., O-(D-Glucopyranosylidene)amino N-Phenylcarbamate, CAS 104012-84-2).[13] Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Store at -20°C.

  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003) is a commonly used and commercially available enzyme.[14] Reconstitute according to the manufacturer's instructions in the appropriate buffer and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Substrate: For colorimetric assays, p-nitrophenyl-α-D-glucopyranoside (pNPG) is the standard substrate.[15] Prepare a stock solution (e.g., 10 mM) in the assay buffer.

  • Buffers and Reagents:

    • Assay Buffer: 0.1 M Phosphate buffer (pH 6.8-7.0) is typical for yeast α-glucosidase.[15][16]

    • Stop Solution: 0.1 M or 0.2 M Sodium Carbonate (Na₂CO₃) is used to terminate the enzymatic reaction by raising the pH.[16][17][18]

  • Instrumentation: A 96-well microplate reader capable of measuring absorbance at 405 nm is required.[15]

Experimental Design & Controls

A self-validating protocol requires meticulous inclusion of controls. For each experiment, ensure you have:

  • Negative Control (100% Activity): Contains enzyme, substrate, and buffer (with DMSO vehicle), but no inhibitor. This represents the maximum enzyme velocity.

  • Positive Control: A known glycosidase inhibitor (e.g., Acarbose) should be run in parallel to validate the assay's performance.[19]

  • Blank Controls:

    • Sample Blank: Contains the test compound and substrate, but no enzyme. This corrects for any absorbance from the compound itself.

    • Enzyme Blank: Contains the enzyme, but no substrate.

    • Substrate Blank: Contains the substrate, but no enzyme. This corrects for any spontaneous degradation of the substrate.

Core Protocols & Methodologies

Protocol 3.1: In Vitro α-Glucosidase Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

start Start: Prepare Reagents prep_plate Plate Setup (96-well) Add Buffer, Inhibitor dilutions, and Controls start->prep_plate add_enzyme Add α-Glucosidase Solution to all wells (except blanks) prep_plate->add_enzyme pre_incubate Pre-incubate Plate (e.g., 10-15 min at 37°C) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add pNPG Substrate pre_incubate->add_substrate incubate Incubate Plate (e.g., 20 min at 37°C) add_substrate->incubate stop_reaction Terminate Reaction: Add Na₂CO₃ Stop Solution incubate->stop_reaction read_plate Measure Absorbance at 405 nm stop_reaction->read_plate analyze Calculate % Inhibition and determine IC₅₀ value read_plate->analyze end End analyze->end

Figure 2: Workflow for IC₅₀ determination of a glycosidase inhibitor.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microplate, add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Inhibitor Addition: Add 10 µL of the amino N-phenylcarbamate solution at various concentrations (typically a serial dilution) to the sample wells. Add 10 µL of DMSO (or the vehicle solvent) to the negative control wells. Add 10 µL of the positive control (e.g., Acarbose) to its designated wells.

  • Enzyme Addition: Add 40 µL of the α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to all wells except the blank controls.[20]

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.[18][20]

    • Scientific Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true interaction.

  • Reaction Initiation: Add 50 µL of 0.6 mM pNPG substrate to all wells to start the reaction.[20]

  • Incubation: Incubate the plate at 37°C for exactly 20 minutes.[18][20]

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.[18] The solution in active wells will turn yellow due to the formation of p-nitrophenol.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 (Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the inhibitor well, both corrected for blanks).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 3.2: Enzyme Kinetic Analysis (Determining Inhibition Mode)

This protocol elucidates the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Step-by-Step Methodology:

  • Experimental Setup: The assay is performed similarly to the IC₅₀ determination, but with a key difference: both the substrate (pNPG) and inhibitor concentrations are varied.

    • Set up a matrix in a 96-well plate. Use at least four different fixed concentrations of the amino N-phenylcarbamate inhibitor (including a zero-inhibitor control).

    • For each inhibitor concentration, perform the assay with a range of varying substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Km value of the enzyme, if known).

  • Data Collection: Measure the initial reaction velocity (v) at each combination of substrate and inhibitor concentration. This is typically done in a kinetic mode on the plate reader, measuring the change in absorbance over a short period (e.g., every 30 seconds for 5 minutes).[15]

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the velocity (1/v) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/v (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. This generates a Lineweaver-Burk plot.

    • Analyze the resulting pattern of lines to determine the inhibition mode.

    • Scientific Rationale: This double-reciprocal plot linearizes the Michaelis-Menten equation, allowing for a clear visual determination of how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).

Table 1: Interpretation of Lineweaver-Burk Plots for Inhibition Analysis

Inhibition TypeDescriptionLineweaver-Burk Plot AppearanceEffect on VmaxEffect on Km
Competitive Inhibitor binds only to the free enzyme at the active site.Lines intersect on the y-axis.UnchangedIncreases
Non-competitive Inhibitor binds to both free enzyme and enzyme-substrate complex at an allosteric site.Lines intersect on the x-axis.DecreasesUnchanged
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.Lines are parallel.DecreasesDecreases
Mixed Inhibitor binds to both free enzyme and ES complex, but with different affinities.Lines intersect in the second or third quadrant (not on an axis).DecreasesIncreases or Decreases
Protocol 3.3: Cytotoxicity Assessment (MTT Assay)

It is crucial to determine if the inhibitor exhibits cytotoxic effects, as this could confound the results of cell-based assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., human liver cells like LO2) in a 96-well plate at a density of approximately 2 x 10⁴ cells/cm³ and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the amino N-phenylcarbamate for a period relevant to your planned efficacy studies (e.g., 24-48 hours).[14] Include a vehicle-only control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~490-570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. A significant decrease in viability indicates cytotoxicity.

Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 2: Example IC₅₀ Data for Glycosidase Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)Positive Control (Acarbose) IC₅₀ (µM)
Amino N-Phenylcarbamate AYeast α-Glucosidase15.2 ± 1.8115.4 ± 9.3
Amino N-Phenylcarbamate BYeast α-Glucosidase4.7 ± 0.5115.4 ± 9.3
Phenyl Cyclic Isourea S-19[9]Yeast α-Glucosidase0.0076N/A

Table 3: Example Kinetic Parameter Data

Inhibitor Conc. (µM)Apparent Vmax (µmol/min)Apparent Km (mM)
0 (Control)43.68[21]3.3[21]
543.555.8
1043.818.1
2043.6212.5
Note: This example data is illustrative of competitive inhibition, where Vmax remains constant while Km increases with inhibitor concentration.

References

  • Dale, M. P., et al. (1985). Inhibition of beta-glucosidase by imidazoles. Biochemistry, 24(14), 3530–3539. Retrieved from [Link]

  • Li, Y. Q., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 42. Retrieved from [Link]

  • Artola, M., et al. (2020). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 142(32), 13646–13666. Retrieved from [Link]

  • Sterling, J., et al. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Bioorganic & Medicinal Chemistry, 10(11), 3563–3571. Retrieved from [Link]

  • Kaur, J., et al. (2007). Purification and characterization of β-glucosidase from Melanocarpus sp. MTCC 3922. Electronic Journal of Biotechnology, 10(2). Retrieved from [Link]

  • Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Chemical Society Reviews, 41(10), 3537–3552. Retrieved from [Link]

  • Chida, N., et al. (1997). Synthesis and biological evaluation of potent glycosidase inhibitors: N-phenyl cyclic isourea derivatives of 5-amino. Bioorganic & Medicinal Chemistry Letters, 7(12), 1541-1546. Retrieved from [Link]

  • Sadiq, F. A., et al. (2022). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. PeerJ, 10, e13156. Retrieved from [Link]

  • Riwanto, I., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(19), 6296. Retrieved from [Link]

  • Khan, I., et al. (2022). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Scientific Reports, 12(1), 18742. Retrieved from [Link]

  • Tang, L., et al. (2020). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 8, 521. Retrieved from [Link]

  • Kyaw, M., & Teo, S. (2024). Alpha Glucosidase Inhibitors. StatPearls. Retrieved from [Link]

  • Zhu, Y., et al. (2015). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. The Journal of Biological Chemistry, 290(3), 1733–1741. Retrieved from [Link]

  • Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • Kovacic, F., & Zegarac, M. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 68(4), 255-273. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-(D-Glucopyranosylidene)amino N-Phenylcarbamate. PubChem. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Rosen, B. J., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(18), 8435–8453. Retrieved from [Link]

  • Nabati, S., et al. (2012). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharmaceutical Biology, 50(8), 1047-1053. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. Molecules, 28(13), 5146. Retrieved from [Link]

  • Khan, K. M., et al. (2017). α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives. Bioorganic & Medicinal Chemistry, 25(6), 1957-1964. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Kim, E. J., et al. (2006). An O-GlcNAcase-specific inhibitor and substrate engineered by the extension of the N-acetyl moiety. Journal of the American Chemical Society, 128(13), 4220–4221. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Patsnap. (2024). What are OGA inhibitors and how do they work?. Synapse. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting hydrolysis of amino N-phenylcarbamate in basic media

The following technical guide addresses the troubleshooting of hydrolysis for Amino N-phenylcarbamates in basic media. This content is designed for researchers and process chemists encountering stalled reactions, unexpec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of hydrolysis for Amino N-phenylcarbamates in basic media. This content is designed for researchers and process chemists encountering stalled reactions, unexpected byproducts (ureas), or solubility challenges.

Topic: Troubleshooting Base-Mediated Hydrolysis of Amino N-Phenylcarbamates Applicable To: Prodrug activation, protecting group removal (N-phenyl carbamate moiety), and degradation studies. Primary Mechanism: E1cB (Elimination Unimolecular conjugate Base) via Isocyanate Intermediate.

Mechanistic Insight & Visualization[1]

To troubleshoot effectively, one must understand that the hydrolysis of N-monosubstituted carbamates (like N-phenylcarbamates) in base does not typically proceed via direct nucleophilic attack on the carbonyl (BAc2). Instead, it follows an E1cB pathway involving a reactive Isocyanate intermediate .[1][2][3][4]

The Pathway[1][5]
  • Deprotonation: Base removes the acidic proton from the carbamate nitrogen (

    
    ).
    
  • Elimination: The resulting anion eliminates the alkoxide/phenoxide leaving group to form Phenyl Isocyanate.

  • Fate of Isocyanate:

    • Path A (Desired): Rapid attack by water/hydroxide

      
       Carbamic acid 
      
      
      
      Aniline + Alcohol +
      
      
      .
    • Path B (Parasitic): Attack by an amine (starting material or product)

      
      Urea Byproduct .
      

HydrolysisMechanism Start Amino N-phenylcarbamate (R-O-CO-NH-Ph) Anion Carbamate Anion [R-O-CO-N-Ph]- Start->Anion  Step 1: Deprotonation (Base, Fast)   Isocyanate Phenyl Isocyanate (Ph-N=C=O) Anion->Isocyanate  Step 2: Elimination (Rate Limiting, -RO-)   Hydrolysis Carbamic Acid (Ph-NH-COOH) Isocyanate->Hydrolysis  Path A: H2O/OH- (Desired)   Urea Sym/Asym Urea (Ph-NH-CO-NH-R') Isocyanate->Urea  Path B: Amine Attack (Parasitic Side Rxn)   FinalProd Target Products (Ph-NH2 + R-OH + CO2) Hydrolysis->FinalProd  Decarboxylation  

Caption: Figure 1. The E1cB mechanism showing the critical branch point at the Isocyanate intermediate. Path B (Urea formation) competes with hydrolysis, especially in amino-functionalized substrates.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction is stalled or extremely slow, even at pH 12."

Diagnosis: The rate-limiting step in E1cB is often the expulsion of the leaving group (alkoxide) from the carbamate anion.[5] If the leaving group is a poor nucleofuge (e.g., an aliphatic alcohol), the elimination step has a high energy barrier.

Corrective Actions:

  • Increase Base Concentration: Shift the initial equilibrium fully toward the anion. Use >1.0 M NaOH or KOH .

  • Switch Solvent: Change from pure aqueous to 50% Dioxane/Water or THF/Water . Aprotic co-solvents can destabilize the anion, increasing the rate of elimination.

  • Temperature: Heat is often required for alkyl carbamates. Increase temperature to 60–80°C . Room temperature is usually insufficient for alkyl N-phenylcarbamates unless the leaving group is a phenol.

Issue 2: "I am observing a symmetric urea byproduct (Ph-NH-CO-NH-Ph)."

Diagnosis: This is the classic "Isocyanate Trap." The phenyl isocyanate intermediate generated is reacting with the aniline product (Ph-NH2) already formed, rather than with water. This occurs when the local concentration of amine is high relative to hydroxide/water, or in biphasic systems where the isocyanate stays in the organic phase while hydroxide stays in the aqueous phase.

Corrective Actions:

  • Homogenize the Phase: Ensure the reaction is a single phase using miscible co-solvents (Ethanol, THF). This ensures the isocyanate is immediately surrounded by water/hydroxide.

  • Increase Hydroxide Equivalents: A higher concentration of

    
     makes the hydrolysis of isocyanate (Path A) kinetically faster than the amine attack (Path B).
    
  • Dilution: Run the reaction more dilute (e.g., 0.05 M) to decrease the second-order rate of urea formation.

Issue 3: "My substrate contains a free amine (Amino N-phenylcarbamate), and I see polymerization or complex mixtures."

Diagnosis: If your starting material contains a free amine (e.g.,


), you have an intermolecular  or intramolecular  trap built into your molecule. The free amine on one molecule attacks the isocyanate generated on another.

Corrective Actions:

  • Protect the Amine: If possible, the free amine on the R-group should be Boc-protected before attempting hydrolysis of the carbamate.

  • "Infinite" Dilution: If protection is impossible, perform the hydrolysis under high dilution to disfavor intermolecular reactions.

  • Strong Nucleophile Scavenger: Add a "sacrificial" amine scavenger or use a huge excess of hydroxide to outcompete the internal amine, though this is difficult if the intramolecular reaction is favored by entropy (5- or 6-membered ring formation).

Issue 4: "The product yield is low, and LCMS shows the starting material mass + 18."

Diagnosis: This suggests incomplete hydrolysis or stopping at the intermediate. However, +18 usually implies hydration. In the context of carbamates, check if you are forming a stable Carbamate salt that re-acidifies to starting material upon workup, or if the BAc2 mechanism is occurring very slowly (tetrahedral intermediate). More likely: You might be observing a hydantoin or cyclic urea if the structure allows cyclization.

Optimization Protocol

Use this standardized workflow to define the optimal conditions for your specific substrate.

Table 1: Reaction Optimization Matrix

VariableInitial ScreenOptimization (If Slow)Optimization (If Urea Forms)
Base 1M NaOH (5 equiv)4M KOH or LiOHIncrease [OH-] to 10-20 equiv
Solvent THF:Water (1:1)Dioxane:Water (1:1) or DMSO:WaterEthanol:Water (Homogeneous)
Temp 25°CReflux (60-80°C)Maintain 25°C (Kinetic control)
Concentration 0.1 M0.5 M0.01 M (High Dilution)
Step-by-Step Protocol for Difficult Substrates
  • Dissolution: Dissolve 1.0 mmol of Amino N-phenylcarbamate in 10 mL of THF (or Dioxane).

  • Base Addition: Add 10 mL of 2M NaOH (20 equiv). Ensure the mixture is homogeneous. Note: If biphasic, add enough Ethanol to clear it.

  • Heating: Heat to 60°C in a sealed vial (to prevent solvent loss).

  • Monitoring: Sample at 1h, 4h, and 24h.

    • Quench: Take 50 µL aliquot -> Add into 200 µL MeOH/Water (1:1). Do not acidify immediately if monitoring isocyanate; however, for standard LCMS, acidification is fine.

  • Workup: Once complete, cool to RT.

    • If Product is Amine: Extract basic aqueous layer with DCM to pull out the amine (and aniline).

    • Purification: The byproduct aniline (Ph-NH2) often co-elutes. Use an acidic wash (1M HCl) if your product alcohol is neutral, or use cation-exchange chromatography (SCX) if your product is the amine part.

References

  • Williams, A. (1972).[1][2] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[1][2][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 2, 808-812.[1][2]

  • Hegarty, A. F., & Frost, L. N. (1973).[1] Elimination-addition mechanism for the hydrolysis of carbamates: Trapping of an isocyanate intermediate by an o-amino-group.[1] Journal of the Chemical Society, Perkin Transactions 2, 1719-1728.[1]

  • Thery, C., et al. (2022).[3] Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.[3][4] ACS Omega, 7(48), 44490–44500.

  • Vacondio, F., et al. (2015).[7] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(9), 3661–3691.

Sources

Optimization

Technical Support Center: Solubility Enhancement for Amino N-Phenylcarbamates

Ticket ID: SOL-NPC-001 Subject: Troubleshooting aqueous solubility and stability for amino N-phenylcarbamate derivatives. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-NPC-001 Subject: Troubleshooting aqueous solubility and stability for amino N-phenylcarbamate derivatives. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.

Introduction: The "Brick Dust" Challenge

You are likely here because your amino N-phenylcarbamate derivative is exhibiting "brick dust" behavior: high crystallinity, high melting point, and negligible aqueous solubility. This is a classic problem with this pharmacophore. The rigid N-phenylcarbamate core (


) provides structural stability and potency but creates a hydrophobic planar region that resists solvation.

This guide moves beyond generic advice. We will exploit the specific chemical "handles" on your molecule—specifically the basic amino group and the hydrophobic phenyl ring—to engineer a soluble system without compromising the chemically sensitive carbamate linkage.

Module 1: Salt Formation (The Thermodynamic Approach)

The Logic: The most direct path to solubility for an amino-functionalized molecule is ionization. However, N-phenylcarbamates present a unique risk: hydrolytic instability . While generally stable at neutral pH, carbamates can degrade via the E1cB mechanism in strong bases and, less commonly, via acid-catalyzed hydrolysis in strong acids.

FAQ 1.1: Which counterion should I choose?

Answer: Do not reach for HCl immediately. While standard, Hydrochloride salts of weak bases (like anilines) can be hygroscopic or hydrolytically unstable due to the low pH of the saturated solution.

Protocol: The "pKa Match" Salt Screen

  • Determine pKa: Measure the pKa of your amino group.

    • Aliphatic Amine (

      
      ): Use weak acids (Tartaric, Succinic, Fumaric).
      
    • Aromatic Amine/Aniline (

      
      ): You need a strong acid to ensure proton transfer. Use Methanesulfonic acid (Mesylate)  or Isethionic acid . Avoid HCl if you observe degradation; Mesylates are often more stable and less hygroscopic.
      
  • The "Golden Rule" of

    
    :  Ensure 
    
    
    
    . This gap ensures the equilibrium sits firmly on the salt species, preventing disproportionation (precipitation of free base) in solution.
Visualization: Salt Selection Decision Tree

SaltSelection Start Start: Analyze Amino Group CheckPka Is the Amino Group Aliphatic or Aromatic? Start->CheckPka Aliphatic Aliphatic (pKa > 8) High Basicity CheckPka->Aliphatic Aromatic Aromatic (pKa < 5) Low Basicity CheckPka->Aromatic WeakAcid Select Weak Counterions: Succinate, Tartrate, Citrate Aliphatic->WeakAcid StrongAcid Select Strong Counterions: Mesylate, Tosylate, Esylate Aromatic->StrongAcid CheckStability Check Carbamate Stability (Stress Test: 24h @ pH 2) WeakAcid->CheckStability StrongAcid->CheckStability Result1 Formulation: Buffered Aqueous Solution CheckStability->Result1 Stable Result2 Formulation: Lyophilized Powder for Reconstitution CheckStability->Result2 Unstable

Figure 1: Decision logic for selecting the appropriate counterion based on amine basicity and carbamate stability.

Module 2: Cosolvent & Surfactant Systems (The Kinetic Approach)

The Logic: If salt formation is insufficient or causes degradation, you must lower the dielectric constant of the solvent to match the drug. The N-phenylcarbamate motif is lipophilic; it prefers environments rich in organic modifiers.

FAQ 2.1: Why does my compound precipitate upon dilution?

Answer: This is the "Dielectric Crash." You solubilized the drug in a cosolvent (e.g., PEG400), but when you diluted it with water (saline), the log-linear solubility relationship broke. The water concentration spiked, the solvent power dropped, and the drug crashed out.

Protocol: The Ternary "Gold Standard" Formulation For IV or oral liquid formulations, do not use a single cosolvent. Use a ternary system to maintain solubility upon dilution.

Recommended Starting Matrix:

Component Function Concentration Range Mechanism
PEG 400 Cosolvent 10% - 30% Disrupts water lattice; solvates phenyl ring.
Polysorbate 80 Surfactant 1% - 5% Forms micelles to sequester the drug during dilution.
Ethanol Cosolvent 5% - 10% Increases drug wettability (optional).

| Water/Saline | Vehicle | q.s. | Bulk solvent. |

Troubleshooting Step: If precipitation occurs within 1 hour of dilution, increase the Polysorbate 80 concentration, not the PEG. The surfactant is the "safety net" that catches the drug molecules as they are ejected from the cosolvent.

Module 3: Cyclodextrin Complexation (The Supramolecular Approach)

The Logic: This is often the most successful strategy for N-phenylcarbamates. The hydrophobic phenyl ring fits perfectly into the cavity of Beta-Cyclodextrin (


-CD), leaving the hydrophilic carbamate/amino tail exposed to the water. This hides the hydrophobic portion of the molecule from the aqueous environment.
FAQ 3.1: Which Cyclodextrin is best?

Answer: Avoid native


-CD due to its own renal toxicity and limited solubility. Use Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
or Sulfobutyl ether-

-Cyclodextrin (SBE-

-CD / Captisol)
.

Protocol: Complexation Equilibrium

  • Prepare Vehicle: Dissolve 20% w/v HP-

    
    -CD in water.
    
  • Add Drug: Add excess Amino N-phenylcarbamate.

  • Equilibrate: Stir for 24-48 hours. Do not heat aggressively (>60°C), as this can degrade the carbamate.

  • Filter: Filter (0.22

    
    m) to remove uncomplexed solid.
    
Visualization: Host-Guest Interaction

CDComplex cluster_mechanism Mechanism: Shielding Drug Free Drug (Hydrophobic Phenyl) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-Beta-CD (Hydrophobic Cavity) CD->Complex Complex->Drug k_off Complex->CD Desc The phenyl ring (guest) displaces water from the CD cavity (host).

Figure 2: Equilibrium dynamics of the N-phenylcarbamate inclusion complex with Hydroxypropyl-


-Cyclodextrin.

Module 4: Stability Warning (The Carbamate Trap)

Critical Alert: Carbamates are esters of carbamic acid. They are susceptible to hydrolysis.

  • Danger Zone: pH > 9.[1]

    • Mechanism:[2][3] E1cB elimination. The base removes the proton from the nitrogen (

      
      ), creating an isocyanate intermediate (
      
      
      
      ) and an alcohol/phenol. This is irreversible and rapid.
  • Safe Zone: pH 4.0 – 7.0.

    • Maintain your formulation in this window. If using salts, ensure the resulting solution pH does not drift below 2 or above 8.

References

  • Williams, A. (1972).[4] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[4][5] Journal of the Chemical Society, Perkin Transactions 2, (7), 808-812.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • Serajuddin, A. T. (2007).[6] Salt formation to improve drug solubility.[7] Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Troubleshooting

PUGNAc Technical Support Center: A Guide to Ensuring Long-Term Stability

Welcome to the technical support center for PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate). This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of PUGNAc during long-term storage. Our goal is to ensure the integrity and efficacy of your experiments by explaining the science behind our storage and handling recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and use of PUGNAc.

Storage of Solid PUGNAc

Q: I just received my vial of solid PUGNAc. It was shipped at room temperature, but the datasheet says to store it at -20°C. Is the compound compromised?

A: No, your PUGNAc is not compromised. While long-term storage of solid PUGNAc should be at -20°C for optimal stability (stable for ≥4 years), it is stable for the duration of shipping and normal handling at ambient temperatures[1][2]. Upon receipt, it is crucial to transfer the vial to a -20°C freezer for long-term storage[1].

Q: Why is -20°C the recommended storage temperature for solid PUGNAc?

A: Storing PUGNAc at -20°C minimizes the rate of potential degradation reactions. Even in its solid state, very slow degradation can occur over time. Lowering the temperature significantly reduces the kinetic energy of the molecules, thereby slowing down any potential decomposition.

Preparing and Storing PUGNAc Stock Solutions

Q: What is the best solvent for preparing a PUGNAc stock solution?

A: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing PUGNAc stock solutions for long-term storage[3][4]. PUGNAc is readily soluble in DMSO[3][4]. It is critical to use a fresh, high-quality, anhydrous grade of DMSO to minimize the introduction of water, which can promote hydrolysis of PUGNAc over time[1].

Q: What are the recommended storage conditions for PUGNAc in DMSO?

A: For optimal stability, PUGNAc stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[5]. The lower temperature of -80°C significantly slows down any potential degradation reactions in the solution.

Q: Why is it recommended to aliquot the PUGNAc stock solution?

A: Aliquoting the stock solution into smaller, single-use volumes is a critical step to prevent degradation from repeated freeze-thaw cycles[5][6]. Each freeze-thaw cycle can introduce small amounts of moisture from the air into the DMSO stock, which is hygroscopic (readily absorbs water)[7]. This absorbed water can lead to hydrolysis of PUGNAc over time. Repeated temperature fluctuations can also accelerate the degradation of some compounds[8].

Q: I've heard that PUGNAc is sensitive to light and air. Should I take any special precautions?

A: Yes, it is good practice to protect PUGNAc from light and air. Some suppliers note that the compound is air and light sensitive[3]. When preparing and handling PUGNAc solutions, work efficiently to minimize exposure to ambient light and air. Store aliquots in tightly sealed vials, and consider wrapping them in aluminum foil or using amber vials for extra protection, especially if they will be handled frequently in the light.

PUGNAc in Aqueous Solutions

Q: Can I store PUGNAc in an aqueous buffer like PBS?

A: It is strongly advised not to store PUGNAc in aqueous solutions for more than one day[3]. PUGNAc is susceptible to hydrolysis in the presence of water, which can lead to its degradation and a loss of inhibitory activity. Therefore, aqueous working solutions should always be prepared fresh on the day of use from a frozen DMSO stock.

Q: What happens to PUGNAc in aqueous solutions?

A: PUGNAc has several functional groups that are susceptible to hydrolysis: the N-phenylcarbamate, the oxime, and the glucono-δ-lactone ring. The presence of water can lead to the cleavage of these groups, breaking down the molecule and rendering it inactive as an O-GlcNAcase inhibitor. The rate of this hydrolysis is influenced by pH and temperature[9][10].

Troubleshooting PUGNAc Experiments

Q: My experiments with PUGNAc are not showing the expected increase in O-GlcNAcylation. What could be the problem?

A: If you are not observing the expected biological effect of PUGNAc, it is possible that the compound has degraded. Here are some troubleshooting steps:

  • Review your storage and handling procedures:

    • Was the solid PUGNAc stored at -20°C upon receipt?

    • Was the DMSO stock solution stored at -80°C or -20°C?

    • Was the stock solution aliquoted to avoid repeated freeze-thaw cycles?

    • Was a fresh, anhydrous grade of DMSO used to prepare the stock solution?

    • Are you preparing fresh aqueous working solutions for each experiment?

  • Consider the possibility of off-target effects: PUGNAc is also a known inhibitor of lysosomal hexosaminidases A and B[3][11][12]. Depending on your experimental system, these off-target effects could influence your results. If possible, consider using a more specific O-GlcNAcase inhibitor, such as Thiamet-G, as a control to confirm that your observed effects are due to O-GlcNAcase inhibition[4][11].

  • Perform a quality control check: If you have access to analytical instrumentation such as HPLC, you can analyze your PUGNAc stock to check for the presence of degradation products[11][13][14]. A simple comparison of the chromatogram of your current stock to that of a freshly prepared solution from a new vial of solid PUGNAc can be very informative.

Q: Are there any visual signs of PUGNAc degradation?

A: While there may not be distinct visual cues for minor degradation, significant degradation of PUGNAc in solution could potentially manifest as:

  • Precipitation: If the degradation products are less soluble in DMSO than PUGNAc itself, you might observe precipitation in your stock solution, especially after thawing.

  • Color change: While less common for this type of molecule, any noticeable change in the color of the solution could indicate a chemical change.

If you observe any changes in the physical appearance of your PUGNAc stock solution, it is best to discard it and prepare a fresh stock from solid material.

Understanding PUGNAc Degradation: The Chemical Basis for Proper Storage

To appreciate the importance of the storage recommendations, it is helpful to understand the potential chemical degradation pathways of PUGNAc. The molecule contains three key functional groups that are susceptible to hydrolysis: a glucono-δ-lactone ring, an oxime, and an N-phenylcarbamate.

PUGNAc_Degradation cluster_hydrolysis Hydrolysis Pathways cluster_products Potential Degradation Products PUGNAc PUGNAc Lactone Glucono-δ-lactone Ring PUGNAc->Lactone Hydrolysis of the lactone Oxime Oxime Group PUGNAc->Oxime Hydrolysis of the oxime Carbamate N-phenylcarbamate Group PUGNAc->Carbamate Hydrolysis of the carbamate Gluconic_Acid Gluconic Acid Derivative Lactone->Gluconic_Acid Carbonyl_Compound Carbonyl Compound Oxime->Carbonyl_Compound Hydroxylamine Hydroxylamine Oxime->Hydroxylamine Aniline Aniline Carbamate->Aniline CO2 CO2 Carbamate->CO2

Caption: Potential hydrolytic degradation pathways of PUGNAc.

  • Glucono-δ-lactone Hydrolysis: The lactone (a cyclic ester) in the sugar ring of PUGNAc can be hydrolyzed by water to open the ring and form the corresponding gluconic acid derivative. This process is accelerated by heat and higher pH (more basic conditions)[9][10].

  • Oxime Hydrolysis: The oxime group (C=N-O) is also susceptible to hydrolysis, which would break it down into a carbonyl compound (an aldehyde or ketone) and hydroxylamine. The stability of oximes is pH-dependent, with acid catalysis promoting hydrolysis. They are generally most stable in slightly acidic conditions[7][15][16][17].

  • N-phenylcarbamate Hydrolysis: Carbamates can undergo hydrolysis to yield an alcohol (in this case, the oxime portion), an amine (aniline), and carbon dioxide. This reaction can be catalyzed by both acid and base[13][14].

Given these potential degradation pathways, it becomes clear why minimizing exposure to water, controlling pH (by avoiding aqueous buffers for storage), and keeping temperatures low are paramount for maintaining the integrity of PUGNAc.

Recommended Protocol for PUGNAc Storage and Handling

This protocol provides a step-by-step guide to ensure the long-term stability of your PUGNAc.

PUGNAc_Storage_Workflow start Start: Receive Solid PUGNAc store_solid Store solid PUGNAc at -20°C start->store_solid prepare_stock Prepare stock solution in anhydrous DMSO store_solid->prepare_stock aliquot Aliquot stock solution into single-use tubes prepare_stock->aliquot store_aliquots Store aliquots at -80°C (up to 6 months) or -20°C (up to 1 month) aliquot->store_aliquots prepare_working Prepare fresh aqueous working solution from a single aliquot store_aliquots->prepare_working use_experiment Use immediately in experiment prepare_working->use_experiment discard_excess Discard any unused working solution use_experiment->discard_excess end End of Experiment discard_excess->end

Caption: Recommended workflow for PUGNAc storage and handling.

Materials:

  • PUGNAc (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Receipt and Initial Storage: Upon receiving the vial of solid PUGNAc, immediately place it in a -20°C freezer for storage.

  • Stock Solution Preparation: a. Allow the vial of solid PUGNAc to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50-100 mM). c. Vortex gently until the PUGNAc is completely dissolved.

  • Aliquoting: a. Immediately after reconstitution, dispense the PUGNAc stock solution into small, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid having to thaw and re-freeze the same tube. b. Seal the tubes tightly.

  • Long-Term Storage of Aliquots: a. Place the aliquots in a freezer box for storage. b. For storage up to 6 months, store at -80°C[5]. c. For storage up to 1 month, store at -20°C[5].

  • Preparation of Working Solution: a. On the day of the experiment, remove a single aliquot of the PUGNAc stock solution from the freezer. b. Allow it to thaw completely at room temperature. c. Centrifuge the tube briefly to collect the solution at the bottom. d. Dilute the PUGNAc stock solution to the final working concentration in your desired aqueous buffer or cell culture medium. e. Use the working solution immediately.

  • Disposal of Unused Solution: Discard any remaining aqueous working solution at the end of the day. Do not store aqueous solutions of PUGNAc.

Summary of Storage Conditions

FormSolventTemperatureDurationKey Considerations
Solid N/A-20°C≥ 4 years[2]Store immediately upon receipt.
Stock Solution Anhydrous DMSO-80°CUp to 6 months[5]Aliquot to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 1 month[5]Aliquot to avoid freeze-thaw cycles. Protect from light.
Working Solution Aqueous Buffer/MediumRoom Temperature< 1 day[3]Prepare fresh for each experiment. Do not store.

By adhering to these guidelines, you can be confident in the stability and activity of your PUGNAc, leading to more reliable and reproducible experimental outcomes.

References

  • ACS Publications. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

  • Khan Academy. (2020, November 3). Hydrolysis of carboxylic and carbonic acid derivatives. YouTube. [Link]

  • MDPI. (2023, August 4). Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. [Link]

  • PubMed Central (PMC). Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. [Link]

  • PubMed. The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

  • MDPI. (2023, April 25). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. [Link]

  • PubMed. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin. [Link]

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]

  • PubMed. Study on the stability of the oxime HI 6 in aqueous solution. [Link]

  • Ataman Kimya. GLUCONO DELTA LACTONE. [Link]

  • PubMed. A comprehensive stability assessment of insulin degludec using New customized validated RP-HPLC and SEC-HPLC methods in an orthogonal testing protocol. [Link]

  • PubMed Central (PMC). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • PubMed Central (PMC). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. [Link]

  • PubMed Central (PMC). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • Wikipedia. Glucono-δ-lactone. [Link]

  • ResearchGate. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]

  • PubMed Central (PMC). 5% Dimethyl sulfoxide (DMSO) and pentastarch improves cryopreservation of cord blood cells over 10% DMSO. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-amino-N-phenylcarbamate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of N-amino-N-phenylcarbamate. Recognizing the nuances and potential challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of N-amino-N-phenylcarbamate. Recognizing the nuances and potential challenges of working with hydrazine derivatives, this document offers troubleshooting strategies and frequently asked questions (FAQs) to optimize yield and purity. The protocols and advice herein are grounded in established principles of organic chemistry, aiming to provide a robust framework for successful synthesis.

Overview of N-amino-N-phenylcarbamate Synthesis

The synthesis of N-amino-N-phenylcarbamate typically involves the acylation of phenylhydrazine with a suitable chloroformate. This reaction, while straightforward in principle, requires careful control of conditions to prevent common side reactions such as di-acylation and decomposition. The nucleophilicity of both nitrogen atoms in phenylhydrazine presents a primary challenge, necessitating a strategic approach to achieve mono-acylation at the desired nitrogen.

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic terminal amino group of phenylhydrazine attacks the electrophilic carbonyl carbon of the chloroformate. Subsequent loss of a chloride ion and a proton yields the desired N-amino-N-phenylcarbamate.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products phenylhydrazine Phenylhydrazine carbamate N-amino-N-phenylcarbamate phenylhydrazine->carbamate Nucleophilic Attack chloroformate Alkyl Chloroformate chloroformate->carbamate Electrophile hcl HCl carbamate->hcl Elimination

Caption: Proposed reaction mechanism for the synthesis of N-amino-N-phenylcarbamate.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a generic alkyl N-amino-N-phenylcarbamate. Researchers should adapt this protocol based on the specific chloroformate used and their experimental setup.

Materials and Reagents:
  • Phenylhydrazine

  • Alkyl Chloroformate (e.g., ethyl chloroformate, benzyl chloroformate)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylhydrazine (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Chloroformate Addition: Dilute the alkyl chloroformate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Dissolve Phenylhydrazine in Anhydrous DCM start->setup cool Cool to 0°C setup->cool base Add Triethylamine cool->base chloroformate Dropwise Addition of Alkyl Chloroformate base->chloroformate monitor Monitor by TLC chloroformate->monitor workup Aqueous Workup (NaHCO3, H2O, Brine) monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: General experimental workflow for N-amino-N-phenylcarbamate synthesis.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of N-amino-N-phenylcarbamate.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

A1: This is likely the di-acylated product, where both nitrogen atoms of phenylhydrazine have reacted with the chloroformate. Phenylhydrazine has two nucleophilic nitrogen centers, and while the terminal NH2 is generally more reactive, di-acylation is a common side reaction, especially if the reaction conditions are not carefully controlled.[1]

  • Causality: Excess chloroformate, elevated reaction temperatures, or prolonged reaction times can favor di-acylation.

  • Solution:

    • Stoichiometry: Use a 1:1 molar ratio of phenylhydrazine to chloroformate. You may even consider a slight excess of phenylhydrazine (e.g., 1.1 equivalents) and then remove the unreacted starting material during purification.

    • Temperature Control: Maintain a low reaction temperature (0 °C or even -20 °C) to improve selectivity.

    • Slow Addition: Add the chloroformate solution dropwise over an extended period to maintain a low instantaneous concentration, which disfavors the second acylation.

Q2: I am recovering a large amount of unreacted phenylhydrazine. How can I improve the conversion?

A2: Low conversion can be due to several factors, including insufficient activation of the chloroformate, poor quality of reagents, or a non-optimal reaction temperature.

  • Causality:

    • Reagent Quality: Phenylhydrazine can oxidize over time, and chloroformates can hydrolyze if exposed to moisture. Ensure you are using fresh, high-purity reagents.

    • Base: The tertiary amine base is crucial for scavenging the HCl byproduct. If the base is of poor quality or used in insufficient amounts, the reaction mixture will become acidic, protonating the phenylhydrazine and reducing its nucleophilicity.

    • Temperature: While low temperatures are good for selectivity, if the temperature is too low, the reaction rate may be impractically slow.

  • Solution:

    • Reagent Check: Use freshly opened or purified reagents.

    • Base: Use a slight excess of a dry, high-quality tertiary amine base (e.g., 1.1-1.2 equivalents).

    • Temperature Optimization: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature after the addition of the chloroformate is complete and monitor by TLC.

Q3: My product seems to be unstable during purification. What are the best practices for purification?

A3: N-amino carbamates can be sensitive to both acidic and strongly basic conditions.[2] The N-N bond can also be susceptible to cleavage under certain conditions.

  • Causality: Prolonged exposure to silica gel (which is slightly acidic) can cause decomposition. Harsh workup conditions can also lead to product loss.

  • Solution:

    • Mild Workup: Use a mild base like sodium bicarbonate for the aqueous workup. Avoid strong acids or bases.

    • Rapid Chromatography: Perform flash column chromatography quickly. Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent system (e.g., 0.1-1% v/v).

    • Alternative Purification: If the product is still unstable on silica, consider other purification methods such as recrystallization or preparative TLC.

Q4: The reaction is messy, with multiple spots on the TLC plate. What are the likely side products?

A4: Besides the di-acylated product, other side reactions can occur.

  • Causality and Potential Side Products:

    • Carbonate Formation: If the chloroformate reacts with any residual water, it can decompose to the corresponding alcohol and CO2, or form a symmetric carbonate.

    • Urea Derivatives: If the chloroformate reacts with the amine base, it can lead to the formation of urea-like impurities.

    • Phenylhydrazone Formation: If there are any carbonyl impurities in your solvent or starting materials, phenylhydrazine can readily form phenylhydrazones.[3]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • High-Purity Reagents: Use high-purity starting materials to avoid side reactions with impurities.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_tlc_analysis TLC Analysis cluster_solutions Solutions start Low Yield or Impure Product check_tlc Analyze TLC Plate start->check_tlc high_rf_spot High Rf Spot (Di-acylated)? check_tlc->high_rf_spot low_rf_spot Low Rf Spot (Unreacted Phenylhydrazine)? check_tlc->low_rf_spot multiple_spots Multiple Spots? check_tlc->multiple_spots solution_high_rf Decrease Temperature Use 1:1 Stoichiometry Slow Chloroformate Addition high_rf_spot->solution_high_rf solution_low_rf Check Reagent Quality Use Excess Base Optimize Temperature low_rf_spot->solution_low_rf solution_multiple_spots Ensure Anhydrous Conditions Use High-Purity Reagents Optimize Workup multiple_spots->solution_multiple_spots

Caption: A decision tree for troubleshooting common issues in N-amino-N-phenylcarbamate synthesis.

Data Tables for Quick Reference

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0 °C to room temperatureLow temperature enhances selectivity for mono-acylation.
Solvent Anhydrous DCM or THFAprotic solvents prevent reaction with the chloroformate.
Base Triethylamine or DIPEAScavenges HCl byproduct, driving the reaction forward.
Stoichiometry Phenylhydrazine:Chloroformate (1:1)Minimizes di-acylation.
Addition Rate Slow, dropwiseMaintains a low concentration of the acylating agent.
Table 2: Potential Side Products and Identification
Side ProductIdentification MethodNotes
Di-acylated Phenylhydrazine Mass Spectrometry, NMRHigher molecular weight, less polar than the desired product.
Symmetric Carbonate NMR, IRCan be formed from the chloroformate in the presence of moisture.
Phenylhydrazone NMR, UV-VisFormed from reaction with carbonyl impurities.
Urea Derivatives Mass Spectrometry, NMRFormed from reaction of chloroformate with the amine base.

References

  • Synthesis of N-Phenylcarbamate by C-N Coupling Reaction without Metal Participation. ResearchGate. [Link]

  • CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google P
  • Optimization of phenylhydrazine induced hyperbilirubinemia in experimental rabbit. Experimental Animals. [Link]

  • REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4 - YouTube. [Link]

  • What is the product of the reaction between benzyl and phenylhydrazine? - Quora. [Link]

  • US2496091A - Method for the preparation of phenyl chloroformate - Google P
  • Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism | Request PDF. ResearchGate. [Link]

  • Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines - WashU Medicine Research Profiles. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • 26.05 Protecting Groups for Amines: Carbamates - YouTube. [Link]

  • Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions | ACS Catalysis. [Link]

  • EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google P
  • Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing). [Link]

  • Polymorphic N-acetylation of phenelzine and monoacetylhydrazine by highly purified rabbit liver isoniazid N-acetyltransferase - PubMed. [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Systems for N-Phenylcarbamate Synthesis

The following technical guide is structured as a Tier 3 Support Resource for chemical engineers and research scientists. It prioritizes actionable troubleshooting, mechanistic causality, and validated protocols for N-phe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for chemical engineers and research scientists. It prioritizes actionable troubleshooting, mechanistic causality, and validated protocols for N-phenylcarbamate synthesis.

Status: Operational Role: Senior Application Scientist Scope: Oxidative Carbonylation, Reductive Carbonylation, and Alkyl Carbonate Aminolysis.

System Architecture & Selection Strategy

Before troubleshooting, verify that your catalytic system matches your feedstock constraints. We categorize efficiency based on Atom Economy and Safety Profile .

System TypePrimary ReagentsCatalyst ClassKey AdvantageCritical Failure Mode
Type A: Oxidative Carbonylation Aniline + CO + O₂ + ROHPd(II)/Ligand/PromoterHigh TOF, mild conditionsPd(0) aggregation (Pd Black), Safety (CO/O₂ mix)
Type B: Reductive Carbonylation Nitrobenzene + CO + ROHPd(II) or SeBypasses aniline isolationExothermic runaway, low selectivity (Azo/Urea formation)
Type C: Carbonate Aminolysis Aniline + Dimethyl Carbonate (DMC)Zn(II), Pb, or Ce-OxidesPhosgene-free, CO-freeEquilibrium limited, N-alkylation side reactions

Visualizing the Failure Points (Logic Pathways)

The following decision tree illustrates the critical checkpoints for troubleshooting low yields in Type A and Type C systems.

TroubleshootingLogic Start Symptom: Low Yield of N-Phenylcarbamate CheckSystem Identify System Type Start->CheckSystem TypeA Type A: Pd Oxidative Carbonylation CheckSystem->TypeA TypeC Type C: DMC Aminolysis CheckSystem->TypeC CheckPdBlack Is Pd Black Precipitating? TypeA->CheckPdBlack LigandAdj Solution: Increase Ligand/Pd Ratio or Switch to Rigid Phenanthrolines CheckPdBlack->LigandAdj Yes CheckWater Is Water Present? CheckPdBlack->CheckWater No Drying Solution: Add 3Å Mol Sieves Water hydrolyzes intermediate to Urea CheckWater->Drying Yes CheckSelectivity Is N-Methylaniline forming? TypeC->CheckSelectivity AcidityAdj Solution: Reduce Lewis Acidity Switch from Zeolite to Zn/Pb Oxides CheckSelectivity->AcidityAdj Yes (Alkylation) CheckEquil Is Conversion Stalled? CheckSelectivity->CheckEquil No Distill Solution: Azeotropic Removal of MeOH Shift Equilibrium CheckEquil->Distill Yes

Figure 1: Diagnostic logic flow for identifying root causes of yield loss in catalytic carbamoylation.

Module 1: Oxidative Carbonylation (Pd-Systems)

Context: This route uses Palladium to couple aniline, CO, and alcohol.[1] The catalytic cycle relies on the efficient re-oxidation of Pd(0) to Pd(II).

Q1: My reaction turns black and stops after 30 minutes. How do I prevent catalyst decomposition?

Diagnosis: You are experiencing Pd(0) aggregation . The re-oxidation step (Pd⁰ → Pd²⁺) is slower than the reduction step, leading to the accumulation of insoluble Pd metal (Pd black), which is catalytically inactive.

Corrective Protocol:

  • Ligand Modification: Switch from monodentate phosphines to rigid bidentate nitrogen ligands like 1,10-phenanthroline (phen) or 2,2'-bipyridine . These ligands stabilize the cationic Pd(II) species and prevent cluster formation [1].

  • Promoter Addition: Incorporate a co-catalyst that acts as an electron transfer mediator. Copper(II) salts or Benzoquinone are standard. For a halide-free system, use Iron oxides (Fe₃O₄) as a support to stabilize Pd nanoparticles [2].

  • Pressure Adjustment: Ensure CO partial pressure is not excessive. While CO is a reactant, high CO pressure can displace ligands and destabilize the active complex. Maintain

    
     between 20–40 bar.
    
Q2: I am detecting significant amounts of 1,3-diphenylurea (DPU). Why?

Diagnosis: DPU formation is the primary "parasitic" reaction. It occurs via two pathways:[2]

  • Hydrolysis: Water enters the system, hydrolyzing the intermediate isocyanate (Ph-N=C=O) to aniline and CO₂, which then reacts with another isocyanate to form urea.

  • Aminolysis: If the alcohol concentration is too low or the alcohol is sterically hindered, the aniline nucleophile outcompetes the alcohol for the acyl-palladium intermediate [3].

Corrective Protocol:

  • Strict Anhydrous Conditions: Add Trimethyl orthoformate (TMOF) or 3Å Molecular Sieves to the reaction vessel to scavenge in-situ generated water (from the re-oxidation cycle:

    
    ).
    
  • Aniline Dosing: Do not add all aniline at once. Use a syringe pump to maintain a low instantaneous concentration of amine relative to the alcohol solvent.

Module 2: DMC Aminolysis (Zn/Pb-Systems)

Context: This "Green Route" reacts aniline with Dimethyl Carbonate (DMC).[3] It avoids CO but suffers from competing methylation (N-methylaniline formation).

Q3: My product contains 15% N-methylaniline. How do I suppress alkylation?

Diagnosis: DMC is an ambident electrophile. It can react at the carbonyl carbon (carbamoylation, desired) or the methyl carbon (alkylation, undesired). Hard Lewis acids or high temperatures favor alkylation (


 mechanism).

Corrective Protocol:

  • Catalyst Tuning: Switch to a catalyst with moderate Lewis acidity. Zinc Acetate (Zn(OAc)₂) or PbO supported on ZnO are superior to strong acids like Zeolites or AlCl₃ for this transformation. The Zn(II) center activates the carbonyl oxygen of DMC, making it more susceptible to nucleophilic attack by aniline [4, 5].

  • Temperature Control: Alkylation has a higher activation energy than carbamoylation. Operate at the lowest reflux temperature possible (

    
    , usually the boiling point of DMC) rather than in a pressurized autoclave at 
    
    
    
    .
Q4: Conversion plateaus at ~60%. Adding more catalyst doesn't help.

Diagnosis: The reaction is equilibrium-limited (


 under standard conditions). The byproduct is Methanol . As MeOH concentration builds, the reverse reaction accelerates.

Corrective Protocol:

  • Azeotropic Distillation: Use a reactor equipped with a fractionating column. DMC and Methanol form an azeotrope (

    
    ). Continuously distill off the MeOH/DMC azeotrope to drive the equilibrium to the right (Le Chatelier’s principle).
    
  • Excess DMC: Use DMC as both reagent and solvent (molar ratio DMC:Aniline > 10:1).

Confirmed Experimental Protocols

Protocol A: Zn-Catalyzed Green Synthesis (DMC Route)

Best for: Safety-conscious labs, non-phosgene requirements.

Reagents:

  • Aniline (93.1 g, 1.0 mol)

  • Dimethyl Carbonate (DMC) (900 g, 10 mol) - Acts as solvent and reagent

  • Catalyst: Zn(OAc)₂[2] · 2H₂O (2.2 g, 1 mol%) or PbO/ZnO mixed oxide [5].

Workflow:

  • Setup: 2L Round-bottom flask equipped with a mechanical stirrer and a Vigreux column (30 cm) topped with a distillation head.

  • Loading: Charge aniline, DMC, and catalyst.

  • Reaction: Heat to reflux (oil bath ~110°C). The internal temperature will stabilize at ~90°C.

  • Equilibrium Shift: Collect the distillate (MeOH/DMC azeotrope) continuously. Monitor the head temperature; if it rises above 64°C, you are losing excessive DMC.

  • Termination: Stop heating after 6–8 hours or when aniline consumption >98% (monitor via GC/HPLC).

  • Workup: Filter the hot solution to recover the heterogeneous catalyst (if using oxides). Evaporate excess DMC under reduced pressure. Recrystallize the residue from toluene/hexane.

Protocol B: Pd-Catalyzed Oxidative Carbonylation

Best for: High throughput, industrial optimization.

Reagents:

  • Aniline (10 mmol)

  • Pd(phen)Cl₂ (0.05 mmol)

  • CuCl₂ (0.05 mmol) - Re-oxidant

  • Methanol (30 mL)

  • Gases: CO (40 bar), Air/O₂ (5 bar) - Total P ~45 bar

Workflow:

  • Safety: Use a high-pressure Hastelloy or Stainless Steel autoclave. Ensure CO detectors are active.

  • Loading: Dissolve catalyst and oxidant in MeOH under inert atmosphere. Add aniline.

  • Pressurization: Purge with CO three times. Pressurize with CO to 40 bar, then add O₂ (or synthetic air) to reach target pressure.

  • Reaction: Heat to 120°C with vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Time: Run for 3 hours.

  • Workup: Cool to room temp. Vent gases carefully (scrubber). Filter Pd species. Flash chromatography may be required to separate Urea byproduct.

Mechanistic Visualization

Understanding the catalyst's role is vital for troubleshooting. Below is the cycle for the Pd-catalyzed oxidative carbonylation .

PdCycle Pd2 Pd(II)L2 (Active Species) Step1 Coordination (+ CO, + ROH) Pd2->Step1 Inter1 Pd-CO-OR Complex Step1->Inter1 Step2 Nucleophilic Attack (+ PhNH2) Inter1->Step2 Inter2 Pd-CONHPh Complex Step2->Inter2 Step3 Reductive Elimination (- Product) Inter2->Step3 Pd0 Pd(0)L2 (Reduced) Step3->Pd0 Step4 Re-oxidation (+ 2H+, + 0.5 O2) Pd0->Step4 Regeneration Step4->Pd2 Regeneration

Figure 2: Catalytic cycle for Pd-mediated oxidative carbonylation. Note that Step 4 is the rate-limiting step where Pd black formation often competes.

References

  • Pd-Catalyzed Oxidative Carbonylation: ResearchGate. "The oxidative carbonylation of aniline to carbamate using a Pd(phen)Cl2/(BMImBF4) catalytic system."

  • Magnetic Separable Catalysts: ResearchGate. "Recent Developments in Palladium Catalyzed Carbonylation Reactions - Scheme 6."

  • Urea Formation Mechanisms: MDPI. "Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline."

  • Zn/DMC Catalysis: RSC Advances. "Efficient and recyclable heterogeneous zinc alkyl carboxylate catalyst for the synthesis of N-phenyl carbamate."[4]

  • Mixed Oxide Catalysts: ResearchGate. "Zn/Al/Pb Mixed Oxides as Efficient Heterogeneous Catalysts for the Synthesis of Methyl N-Phenyl Carbamate."

  • Reductive Carbonylation: UKEssays. "The Reductive Carbonylation of Organic Nitro Compounds."

Sources

Optimization

Reaction Optimization Help Desk: Overcoming Steric Hindrance in N-Substituted Phenyl Carbamates

Ticket ID: #PH-CARB-001 Subject: Low yields/No reaction with sterically hindered anilines Assigned Specialist: Senior Application Scientist Introduction: The "Ticket" Overview You are likely here because a standard Schot...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PH-CARB-001 Subject: Low yields/No reaction with sterically hindered anilines Assigned Specialist: Senior Application Scientist

Introduction: The "Ticket" Overview

You are likely here because a standard Schotten-Baumann reaction (amine + chloroformate + weak base) failed. When working with N-substituted phenyl carbamates , particularly those with ortho-substituents (e.g., 2,6-dimethylaniline derivatives) or bulky N-alkyl groups, the nitrogen center is often too sterically crowded to attack the carbonyl electrophile effectively.

This guide treats your synthesis as a troubleshooting ticket. We move from Diagnostics (why it failed) to Protocols (how to fix it), ensuring you have a self-validating workflow.

Module 1: The Reactivity Bottleneck (Diagnostics)

Before changing reagents, understand the failure mode. In hindered anilines, the lone pair on the nitrogen is shielded by the ortho-methyl/alkyl groups. Furthermore, the N-substitution (secondary amine) adds additional bulk.

The Steric Wall Mechanism

The transition state for carbamate formation requires a specific angle of attack (Bürgi-Dunitz trajectory). Bulky groups physically block this path, raising the activation energy (


).

StericHindrance cluster_solution The Solution: Anionic Activation Amine Hindered Amine (Low Nucleophilicity) TS Transition State (High Energy/Steric Clash) Amine->TS + Electrophile Base Weak Base (e.g., Pyridine/TEA) Base->Amine Ineffective Deprotonation Product Carbamate Product TS->Product Rare Successful Collision NoReaction Reagents Recovered (Stalled) TS->NoReaction Barrier too High StrongBase Strong Base (NaH / LiHMDS) Anion Amide Anion (High Nucleophilicity) StrongBase->Anion Irreversible Deprotonation Anion->Product Fast Attack

Figure 1: Kinetic barrier caused by steric hindrance and the bypass strategy using anionic activation.

Module 2: Troubleshooting Protocols

Choose the protocol that fits your substrate's stability profile.

Method A: The "Sledgehammer" (Anionic Activation)

Best for: Extremely hindered amines (e.g., N-isopropyl-2,6-xylidine) that are stable to strong bases. Mechanism: Converts the weak neutral nucleophile (


) into a potent amide anion (

), which is smaller (less solvation shell) and far more reactive.
Protocol Steps:
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Use anhydrous THF (Tetrahydrofuran). Critical: Water kills the base.

  • Deprotonation:

    • Add NaH (Sodium Hydride, 60% in oil) (1.2 equiv) to the flask.

    • Wash NaH with dry hexane if oil interferes (optional for small scale).

    • Add the Hindered Amine (1.0 equiv) dissolved in THF dropwise at 0°C.

    • Observation: Watch for hydrogen gas evolution (bubbling).

    • Warm up: Stir at Room Temp (RT) for 30–60 mins. The solution often turns yellow/orange, indicating anion formation.

  • Acylation:

    • Cool back to 0°C.

    • Add the Chloroformate (1.2–1.5 equiv) dropwise.

    • Note: For extremely hindered cases, use LiHMDS (Lithium bis(trimethylsilyl)amide) instead of NaH to avoid aggregation issues [1].

  • Quench: Carefully add sat.

    
     solution.
    

Validation Check:

  • Did it bubble? No gas evolution during step 3 means wet solvent or dead NaH.

  • TLC: The amide anion is distinct from the starting material. If the spot hasn't moved before adding the electrophile, deprotonation failed.

Method B: The "Green Catalyst" (Zinc-Mediated)

Best for: Acid-sensitive substrates or when using Carbonates (e.g., Dimethyl Carbonate) instead of Chloroformates. Mechanism: Zinc coordinates with the carbonyl oxygen of the carbonate, increasing its electrophilicity, while potentially coordinating the amine to guide the attack.

Protocol Steps:
  • Reagents: Mix Hindered Amine (1.0 equiv) and Organic Carbonate (excess, or 2-5 equiv if using Diphenyl Carbonate).

  • Catalyst: Add

    
      (Zinc Acetate) or 
    
    
    
    clusters
    (5–10 mol%) [2].
    • Enhancer: Adding 1,10-phenanthroline (10 mol%) can significantly boost yield by stabilizing the active Zn species.

  • Conditions: Heat to 80–100°C. This method requires thermal energy to overcome the steric barrier.

  • Workup: Filter off the catalyst and evaporate solvent.

Validation Check:

  • Color: The reaction often stays homogeneous. Precipitation of Zinc salts indicates catalyst deactivation.

Module 3: Comparative Data & Decision Matrix

Select your method based on the following comparative analysis of N-substituted phenyl carbamate synthesis.

FeatureStandard (Pyridine/TEA) Method A (NaH/LiHMDS) Method B (Zn Catalysis)
Steric Tolerance LowHigh Medium-High
Reaction Temp 0°C to RT0°C to RT80°C+
Reagent Type ChloroformateChloroformateCarbonate (Green)
Risk Factor Low ReactivityMoisture SensitivityThermal Decomposition
Typical Yield <30% (for hindered)85–95% 60–80%
Workflow Decision Tree

DecisionTree Start Start: Hindered Amine BaseSensitive Is substrate Base Sensitive? Start->BaseSensitive Green Require Green/Halogen-Free? BaseSensitive->Green No MethodB Method B: Zn(OAc)2 (Catalytic Carbonate) BaseSensitive->MethodB Yes (Avoid Strong Base) MethodA Method A: NaH/LiHMDS (Deprotonation) Green->MethodA No (Prioritize Yield) Green->MethodB Yes MethodC Method C: DMAP Catalysis (Mild Activation)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Module 4: FAQ & Troubleshooting

Q: My reaction turns black and I see many spots on TLC. A: This is often "Isocyanate Leakage." Under strong base or high heat, the carbamate can eliminate the alcohol (E1cB mechanism) to form an isocyanate [3].

  • Fix: Lower the temperature. If using Method A, ensure you quench immediately after the reaction is done. Do not let the anion sit overnight.

Q: I see the product, but the reaction stops at 50% conversion. A: This is Product Inhibition or Urea Formation . The product carbamate might be coordinating with your catalyst (Method B) or the leaving group is reacting with the remaining amine.

  • Fix: Increase the electrophile equivalents to 2.0. If using Chloroformates, switch to Phenyl Chloroformate . The phenoxide leaving group is less nucleophilic than the methoxide/ethoxide from alkyl chloroformates, reducing side reactions.

Q: Can I use DMAP? A: DMAP works well for moderately hindered systems by forming a reactive acyl-pyridinium intermediate [4]. However, for ortho-substituted anilines, the acyl-pyridinium species itself becomes too bulky to be attacked by the hindered amine. Method A (Anionic) is superior for severe steric cases.

References

  • LiHMDS Strategy for Hindered Carbamates

    • Title: Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B.[1]

    • Source: N
    • URL:[Link]

  • Zinc Catalysis (Green Chemistry)

    • Title: A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2.[2]

    • Source: PubMed.
    • URL:[Link]

  • Isocyanate Side Reactions

    • Title: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way.[3]

    • Source: ResearchG
    • URL:[Link]

  • DMAP Catalysis Mechanism

    • Title: Synthesis of Carbamates by DMAP Catalyzed Reaction.[4]

    • Source: Scribd / Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting

minimizing side reactions in phenyl carbamate aminolysis

Welcome to the technical support center for phenyl carbamate aminolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important urea-forming...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenyl carbamate aminolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important urea-forming reaction. Here, we will delve into the mechanistic underpinnings of common side reactions and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Introduction to Phenyl Carbamate Aminolysis

The reaction of a phenyl carbamate with an amine to form a urea is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the urea moiety is a common pharmacophore.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product. Understanding the delicate interplay of reaction mechanisms is paramount to achieving success.

The aminolysis of phenyl carbamates can proceed through several pathways, with the energetically favored route often being an E1cB-type mechanism involving an in situ isocyanate intermediate, especially for carbamates derived from primary amines.[1][3] For N,N-disubstituted phenyl carbamates, a direct nucleophilic acyl substitution (BAc2) mechanism is more likely.[1] The prevalence of these pathways and the associated side reactions are highly dependent on factors such as substrate structure, amine nucleophilicity, solvent, temperature, and the presence of catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during phenyl carbamate aminolysis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My reaction is producing a significant amount of symmetric urea as a byproduct. What is causing this and how can I prevent it?

A1: Understanding the Formation of Symmetric Urea

The formation of symmetric urea (R'-NH-CO-NH-R') is a common and often frustrating side reaction. This occurs when the isocyanate intermediate, formed from the phenyl carbamate, reacts with the amine that was originally part of the carbamate (the "displaced amine") instead of the desired incoming amine nucleophile.[1]

Causality: This side reaction is favored when:

  • The displaced amine is more nucleophilic or present in a higher effective concentration around the isocyanate intermediate than the desired amine.

  • The rate of isocyanate formation is faster than the rate of its consumption by the desired amine.

Troubleshooting Strategies:

  • Excess of the Nucleophilic Amine: Employing a molar excess (1.5-2.0 equivalents) of the desired amine can statistically favor its reaction with the isocyanate intermediate.

  • Slow Addition of the Phenyl Carbamate: Adding the phenyl carbamate solution dropwise to a solution of the desired amine can help maintain a low concentration of the isocyanate intermediate, thereby increasing the likelihood of it reacting with the intended nucleophile which is in excess.

  • Catalyst Choice: The use of a catalytic amount of a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), can promote the desired reaction without directly participating in unwanted side reactions. In some cases, using a catalytic amount of a fluoride source like TBAF can be effective, but its concentration needs to be carefully optimized to avoid promoting the formation of the displaced amine.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of isocyanate formation relative to its reaction with the amine, thus reducing the formation of the symmetric urea byproduct.

Experimental Protocol: Minimizing Symmetric Urea Formation via Slow Addition

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the desired amine (2.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Reagent Preparation: In the dropping funnel, prepare a solution of the phenyl carbamate (1.0 eq.) in the same anhydrous solvent.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Begin the dropwise addition of the phenyl carbamate solution over a period of 30-60 minutes with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.

Symmetric_Urea_Formation PC Phenyl Carbamate (R-NH-CO-OPh) ISO Isocyanate (R-N=C=O) PC->ISO - PhOH SU Symmetric Urea (R-NH-CO-NH-R) ISO->SU + Displaced Amine (R-NH2) DU Desired Urea (R-NH-CO-NH-R') ISO->DU + Nucleophilic Amine (R'-NH2) DA Displaced Amine (R-NH2) NA Nucleophilic Amine (R'-NH2)

Pathway to Symmetric vs. Desired Urea.
Q2: I am observing the formation of diphenyl carbonate in my reaction mixture. What is the source of this impurity?

A2: The Origin of Diphenyl Carbonate

Diphenyl carbonate (DPC) can form as a byproduct through the disproportionation or transesterification of the starting phenyl carbamate, particularly at elevated temperatures or in the presence of certain catalysts.[4] While less common than symmetric urea formation, it can complicate purification.

Causality:

  • Thermal Decomposition: At higher temperatures, phenyl carbamates can decompose. Two molecules of phenyl carbamate can react to form diphenyl carbonate and a symmetric urea.

  • Catalyst-Induced Disproportionation: Some catalysts, especially certain metal alkoxides, can promote the transesterification of the phenyl carbamate with the phenol leaving group, leading to DPC.[4]

Troubleshooting Strategies:

  • Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, conduct careful optimization studies to find the minimum temperature required for a reasonable reaction rate.

  • Catalyst Screening: If using a catalyst, screen for alternatives that are less prone to promoting disproportionation. Non-metallic catalysts or milder bases are often preferable.

  • Stoichiometry Control: Ensure accurate stoichiometry. An excess of the phenyl carbamate relative to the amine can increase the likelihood of self-reaction.

Data Summary: Temperature Effects on Byproduct Formation

Temperature (°C)Desired Urea Yield (%)Symmetric Urea (%)Diphenyl Carbonate (%)
25 (RT)8510<1
509082
80751510
100602515
Note: This is illustrative data and actual results will vary based on specific substrates and conditions.
Q3: My reaction is sluggish and gives low conversion, even after prolonged reaction times. How can I improve the reaction rate?

A3: Addressing Low Reactivity

Low reactivity in phenyl carbamate aminolysis can stem from several factors, including the electronic and steric properties of both the carbamate and the amine.

Causality:

  • Poor Leaving Group: Phenol is a moderately good leaving group. If the phenyl ring of the carbamate is substituted with electron-donating groups, the phenoxide becomes a poorer leaving group, slowing the reaction.[5]

  • Sterically Hindered Substrates: Steric hindrance on either the carbamate nitrogen or the incoming amine can significantly reduce the reaction rate.[1]

  • Low Nucleophilicity of the Amine: Amines with low basicity (e.g., aromatic amines) are generally less nucleophilic and will react more slowly.[5]

  • Solvent Effects: The choice of solvent can have a profound impact on reaction rates. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and accelerate the reaction, while protic solvents may solvate the amine, reducing its nucleophilicity.[1][6]

Troubleshooting Strategies:

  • Activate the Carbamate: If possible, modify the phenyl carbamate to include electron-withdrawing groups on the phenyl ring (e.g., p-nitrophenyl carbamate). This makes the phenoxide a better leaving group.

  • Catalysis: The use of a catalyst is often necessary for challenging substrates.

    • Base Catalysis: Non-nucleophilic bases like DBU or proton sponges can deprotonate the carbamate nitrogen, facilitating the elimination to the isocyanate.[7]

    • Lewis Acid Catalysis: In some cases, a mild Lewis acid might activate the carbonyl group of the carbamate towards nucleophilic attack.

  • Increase Temperature: Carefully increasing the reaction temperature can overcome activation energy barriers. However, be mindful of potential side reactions (see Q2).

  • Solvent Optimization: Screen a range of solvents. For many aminolysis reactions, polar aprotic solvents like acetonitrile (MeCN), THF, or DMF provide a good balance of solubility and reactivity.[1]

Troubleshooting_Workflow Start Low Conversion Check_Substrates Are substrates sterically hindered or electronically dis-favored? Start->Check_Substrates Yes_Substrates Activate carbamate or use a more nucleophilic amine (if possible) Check_Substrates->Yes_Substrates Yes No_Substrates Optimize Reaction Conditions Check_Substrates->No_Substrates No Yes_Substrates->No_Substrates Increase_Temp Increase Temperature No_Substrates->Increase_Temp Add_Catalyst Add Catalyst (Base or Lewis Acid) No_Substrates->Add_Catalyst Change_Solvent Change Solvent (e.g., to polar aprotic) No_Substrates->Change_Solvent Monitor Monitor for Side Reactions Increase_Temp->Monitor Add_Catalyst->Monitor Change_Solvent->Monitor End Optimized Reaction Monitor->End

Workflow for addressing low reactivity.
Q4: I am working with a secondary amine carbamate (N,N-disubstituted) and the reaction is not proceeding. Why is this the case?

A4: The Challenge of N,N-Disubstituted Phenyl Carbamates

Phenyl carbamates derived from secondary amines are significantly less reactive in aminolysis compared to those from primary amines.[1]

Causality:

  • Mechanism Shift: These carbamates lack the N-H proton necessary for the low-energy E1cB elimination pathway that forms an isocyanate intermediate.[1] Instead, the reaction must proceed through a higher-energy BAc2 mechanism (direct nucleophilic attack).

  • Steric Hindrance: The presence of two substituents on the nitrogen atom increases steric hindrance around the carbonyl carbon, making it less accessible to the incoming nucleophile.

Troubleshooting Strategies:

  • Forced Conditions: These reactions often require more forcing conditions, such as higher temperatures and longer reaction times.

  • Highly Nucleophilic Amines: The use of a highly nucleophilic, sterically unhindered amine is often necessary to achieve a reasonable reaction rate.

  • Alternative Synthetic Routes: In many cases, it is more practical to consider alternative synthetic routes to the desired N,N,N'-trisubstituted urea, such as using phosgene or a phosgene equivalent with the corresponding amines.

Conclusion

Successfully minimizing side reactions in phenyl carbamate aminolysis requires a deep understanding of the competing reaction pathways and the factors that influence them. By carefully considering the nature of your substrates and systematically optimizing reaction conditions—including stoichiometry, temperature, solvent, and catalysis—you can significantly improve the yield and purity of your desired urea products. This guide provides a foundation for troubleshooting common issues, but as with all chemical reactions, empirical optimization for your specific system is key to success.

References

  • Bui, C. V., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44865–44873. [Link]

  • U.S. Patent No. 8,110,698 B2. (2012).
  • Organic Syntheses Procedure. Urea, phenyl-. [Link]

  • Kaczmarek, E., et al. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. The Journal of Organic Chemistry, 78(13), 6539–6551. [Link]

  • Save My Exams. (2024). Reactions of Phenol. [Link]

  • Organic Chemistry Portal. Urea Formation. [Link]

  • Chinese Patent No. CN101747234A. (2010).
  • Pawan, K., et al. (2022). Catalyst- and solvent-free depolymerization of poly(bisphenol A carbonate): aminolysis. Green Chemistry, 24(10), 4055-4062. [Link]

  • Um, I.-H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(13), 2347–2353. [Link]

  • Bui, C. V., et al. (2023). Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors. Cellulose, 30(1), 153-168. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 255–258. [Link]

  • Um, I.-H., et al. (2007). Aminolysis of Y-substituted phenyl X-substituted cinnamates and benzoates: effect of modification of the nonleaving group from benzoyl to cinnamoyl. The Journal of Organic Chemistry, 72(13), 4816–4822. [Link]

  • Mubarak, Y. (n.d.). CHAPTER 8 UREA PRODUCTION. Madar. [Link]

  • Um, I.-H., et al. (2008). Aminolysis of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effects of Amine Nature and Modification of Electrophilic Center From C=O to C=S on Reactivity and Mechanism. The Journal of Organic Chemistry, 73(13), 4978-4984. [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of the Aminolysis of Phenyl Acetate. Journal of the American Chemical Society, 83(7), 1743–1750. [Link]

  • Rahman, M. M. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. [Link]

  • Di Salvo, A., et al. (2020). Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. The Journal of Organic Chemistry, 85(15), 9875–9884. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Pizzi, A., & Haupt, R. (2021). Direct Amination of Phenols under Metal-Free Conditions. Polymers, 13(16), 2673. [Link]

  • Yutaka, T., et al. (2003). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Tetrahedron, 59(23), 4149-4157. [Link]

  • Quora. (2017). Is phenol a good leaving group or bad leaving group? [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. [Link]

  • Aresta, M., et al. (2015). Carbon dioxide uptake as ammonia and amine carbamates and their efficient conversion into urea and 1,3-disubstitute. Applied Catalysis B: Environmental, 165, 57-65. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Wang, Y., et al. (2018). Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. Journal of Chemical Technology & Biotechnology, 93(1), 256-262. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Tanimoto, H., et al. (2011). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 13(22), 6082–6085. [Link]

  • Jensen, M., & Jensen, A. (1964). Kinetics of Carbamate Formation and Breakdown. Acta Chemica Scandinavica, 18, 132-140. [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Aminolysis of Phenyl Acetates in Aqueous Solutions. VII. Observations on the Influence of Salts, Amine Structure, and Base Strength. Journal of the American Chemical Society, 90(10), 2622–2637. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating O-GlcNAc Levels: A Technical Comparison Guide for Amino N-Phenylcarbamate Treatment

Executive Summary The modulation of O-linked -N-acetylglucosamine (O-GlcNAc) via the inhibition of O-GlcNAcase (OGA) is a high-priority therapeutic strategy for neurodegenerative diseases (e.g., Alzheimer’s, Tauopathies)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modulation of O-linked


-N-acetylglucosamine (O-GlcNAc)  via the inhibition of O-GlcNAcase (OGA) is a high-priority therapeutic strategy for neurodegenerative diseases (e.g., Alzheimer’s, Tauopathies).[1] Amino N-phenylcarbamate  derivatives (classically represented by PUGNAc ) were among the first potent inhibitors to demonstrate that blocking OGA elevates cellular O-GlcNAc.[2]

However, validating the efficacy of these treatments is fraught with analytical pitfalls. Standard antibodies (CTD110.[3]6) can cross-react with terminal N-glycans under stress conditions, leading to false positives. This guide objectively compares the validation methodologies for Amino N-phenylcarbamate treatment, contrasting it with next-generation alternatives (Thiazolines) and establishing a self-validating experimental workflow to ensure data integrity.

Mechanism of Action: The Carbamate Trap

To validate the treatment, one must understand the molecular target. O-GlcNAc cycling is regulated by OGT (transferase) and OGA (hydrolase).[1][4][5]

  • The Target: OGA removes O-GlcNAc via a substrate-assisted mechanism involving a transient oxazoline intermediate.

  • The Inhibitor: Amino N-phenylcarbamates (like PUGNAc) act as transition-state analogs. They bind the OGA active site with high affinity, mimicking the geometry of the transition state but preventing the hydrolytic water attack.

  • The Consequence: Rapid accumulation of O-GlcNAc on serine/threonine residues of cytosolic and nuclear proteins.[1]

Diagram 1: O-GlcNAc Cycling and Inhibition Logic

OGlcNAc_Cycle UDP UDP-GlcNAc (Donor) OGT OGT (Transferase) UDP->OGT Protein Naïve Protein (Ser/Thr) Protein->OGT Modified O-GlcNAc Protein (Signal Active) OGT->Modified Glycosylation OGA OGA (Hydrolase) Modified->OGA Hydrolysis OGA->Protein Removal Inhibitor Amino N-phenylcarbamate (Inhibitor) Inhibitor->OGA Blocks Active Site (Transition State Mimic)

Caption: The O-GlcNAc cycle. Amino N-phenylcarbamates competitively inhibit OGA, forcing the equilibrium toward the O-GlcNAcylated state.

Comparative Analysis: Inhibitors and Detection Methods

The Inhibitor Landscape: Carbamates vs. Thiazolines

Before validating, ensure your tool compound is appropriate for the biological question.

FeatureAmino N-phenylcarbamates (e.g., PUGNAc)Thiazolines (e.g., Thiamet-G)
Mechanism Transition-state analog (Carbamate)Transition-state mimic (Thiazoline)
Potency (Ki) High (nM range)High (nM range)
Selectivity Low: Inhibits lysosomal HexA/HexBHigh: Selective for OGA
Cell Permeability GoodExcellent
Risk Accumulation of lysosomal GM2 gangliosides (off-target)Minimal off-target effects
Best Use In vitro enzymatic assays; Acute cell treatmentIn vivo animal models; Chronic studies
Detection Methods: The Validation Matrix
MethodSpecificitySensitivityThroughputVerdict
Western Blot (CTD110.6) Medium/Risk: Cross-reacts with N-GlcNAc2 under stressHighHighStandard but risky. Requires strict controls.
Western Blot (RL2) High: Better specificity than CTD110.6MediumHighRecommended for routine screening.
Chemoenzymatic Labeling Very High: GalT enzyme is highly specific for GlcNAcVery HighMediumThe Gold Standard. Self-validating via click chemistry.
Mass Spectrometry Absolute: Identifies specific sitesLow (without enrichment)LowDefinitive. Required for mapping, not just levels.

Experimental Protocol: The Self-Validating System

To authoritatively validate O-GlcNAc elevation after amino N-phenylcarbamate treatment, you cannot rely on a single antibody. You must use a Self-Validating Workflow .

Method A: Chemoenzymatic Labeling (The "Click" Approach)

This is the superior method because it relies on enzymatic specificity (GalT Y289L) rather than antibody epitope recognition.

Principle: An engineered GalT enzyme transfers an azido-sugar (GalNAz) specifically to O-GlcNAc residues. This azide is then biotinylated via Click Chemistry for detection.

Step-by-Step Protocol:

  • Treatment: Treat cells with Amino N-phenylcarbamate (e.g., 50-100 µM) for 6–24 hours.

  • Lysis (Critical): Lyse in buffer containing 100 µM PUGNAc or Thiamet-G .

    • Why? OGA is active post-lysis. Without an inhibitor in the buffer, O-GlcNAc is stripped during sample prep, leading to false negatives.

  • Labeling: Incubate lysate with GalT (Y289L) and UDP-GalNAz at 4°C overnight.

  • Click Reaction: Add Biotin-Alkyne, CuSO4, TCEP, and TBTA. React for 1 hour.

  • Detection: Run SDS-PAGE, transfer to nitrocellulose, and probe with Streptavidin-HRP .

  • Validation Control: Run a parallel sample without the GalT enzyme. Any signal here is background (non-specific biotinylation).

Method B: Antibody Validation with Specificity Controls

If you must use Western Blotting, you strictly require a competition control.

Step-by-Step Protocol:

  • Lysis: As above, include OGA inhibitor in lysis buffer.

  • Primary Antibody: Incubate with RL2 (1:1000) or CTD110.6 (1:2000).

  • The Competition Control (Self-Validation):

    • Prepare a duplicate blot.

    • Pre-incubate the primary antibody with 500 mM free GlcNAc (sugar) for 30 minutes.

    • Apply this mixture to the blot.[6]

    • Result: The specific O-GlcNAc bands should disappear in the presence of free GlcNAc. Bands that remain are non-specific background.

Visualizing the Decision Logic

Use this flowchart to determine the correct validation path for your specific experimental constraints.

Diagram 2: Validation Decision Tree

Validation_Logic Start Start: Amino N-phenylcarbamate Treatment Goal Goal: Validate O-GlcNAc Elevation Start->Goal Choice Select Detection Method Goal->Choice WB Western Blot (Antibody) Choice->WB Click Chemoenzymatic (Click Chem) Choice->Click WB_Risk Risk: Cross-reactivity (N-glycans) WB->WB_Risk Click_Benefit Benefit: High Specificity (GalT Enzyme) Click->Click_Benefit WB_Sol Solution: Free GlcNAc Competition Assay WB_Risk->WB_Sol Result Valid Data: Band intensity increases Disappears with competition WB_Sol->Result Click_Benefit->Result

Caption: Decision tree for selecting the appropriate validation methodology based on specificity requirements.

Troubleshooting & Expert Insights

  • The "Starvation" Artifact: If your carbamate treatment is toxic or induces glucose starvation, cells may upregulate N-glycans that mimic O-GlcNAc epitopes. CTD110.6 is notorious for binding these stress-induced N-glycans. Always use RL2 or Chemoenzymatic labeling if toxicity is suspected.

  • Lysis Buffer Integrity: Never use milk for blocking (it contains phospho-proteins and glycans that can interfere). Use 3% BSA .

  • Stoichiometry: O-GlcNAc is often sub-stoichiometric. If you don't see a signal in total lysate, you may need to enrich the glycoproteins using WGA-agarose beads before blotting.

References

  • Macauley, M. S., & Vocadlo, D. J. (2010). Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase. Biochimica et Biophysica Acta (BBA) - General Subjects.

  • Gloster, T. M., & Vocadlo, D. J. (2012). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current Signal Transduction Therapy.

  • Tashima, Y., & Stanley, P. (2014). Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins. Journal of Biological Chemistry.

  • Isono, T. (2011). O-GlcNAc-Specific Antibody CTD110.6 Cross-Reacts with N-GlcNAc2-Modified Proteins Induced under Glucose Deprivation.[7] PLOS ONE.

  • Ma, J., & Hart, G. W. (2014). O-GlcNAc profiling: from proteins to proteomes. Clinical Proteomics.

Sources

Comparative

A Senior Application Scientist's Guide to Crystal Structure Analysis of N-Phenylcarbamate Complexes: A Comparative Approach

For Immediate Release to Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive guide on the crystal structure analysis of N-phenylcarbamate complexes. This document, crafted from the pers...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the crystal structure analysis of N-phenylcarbamate complexes. This document, crafted from the perspective of a Senior Application Scientist, moves beyond rigid templates to provide an in-depth, technical comparison of key analytical techniques. Our focus is on not just the "how," but the critical "why" behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. N-phenylcarbamates are a pivotal class of compounds in medicinal chemistry and materials science, and a precise understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.

The inherent flexibility of the carbamate linkage, coupled with the potential for diverse intermolecular interactions such as hydrogen bonding and π-stacking, presents unique challenges and opportunities in their solid-state characterization. This guide will navigate these complexities, offering a comparative analysis of the primary experimental and computational methods for determining the crystal structure of N-phenylcarbamate complexes.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for obtaining a complete and unambiguous three-dimensional molecular structure.[1] Its power lies in providing precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

The Causality Behind SC-XRD's Efficacy

The success of SC-XRD hinges on the diffraction of a monochromatic X-ray beam by a well-ordered, single crystal. The resulting diffraction pattern is a reciprocal space representation of the crystal's electron density. A Fourier transform of this pattern yields the electron density map, from which the atomic positions can be determined.[2] For N-phenylcarbamate complexes, SC-XRD is particularly powerful as it can unequivocally determine the conformation of the flexible carbamate group and map out the intricate network of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture.[3]

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized N-phenylcarbamate to a solved crystal structure is a multi-step process that demands patience and precision.

Step 1: Crystallization - The Art and Science of Growing Quality Single Crystals

Obtaining a high-quality single crystal is often the most challenging step.[4] N-phenylcarbamates, with their conformational flexibility, can be particularly difficult to crystallize.[5][6]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation of a dilute solution is a common starting point. Solvent systems can also be used, where the compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is insoluble) is allowed to slowly diffuse into the solution.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the N-phenylcarbamate is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a "poor" solvent. The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step 2: Crystal Selection and Mounting

  • Under a microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or other defects.[4]

  • The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or cryo-oil.[2]

Step 3: Data Collection

  • The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • An initial set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.

  • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.[2] This process can take several hours.

Step 4: Structure Solution and Refinement

  • The collected diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.

  • The initial crystal structure is "solved" using direct methods or Patterson methods, which provide an initial electron density map.

  • This initial model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data. This iterative process adjusts atomic positions, and thermal parameters until the model converges. Software packages like SHELXL are commonly used for this purpose.[7][8]

When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)

In many instances, particularly in industrial settings, obtaining single crystals of sufficient size and quality is not feasible. Powder X-ray Diffraction (PXRD) emerges as a powerful alternative for characterizing crystalline solids.[9][10]

The Power and Limitations of Powder Data

PXRD analyzes a sample composed of a large number of randomly oriented microcrystals.[10] The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" of the crystalline phase.[9] While PXRD is excellent for phase identification, purity analysis, and determining unit cell parameters, extracting a full crystal structure is more challenging due to the collapse of 3D diffraction information into a 1D pattern, leading to significant peak overlap.[1]

The Rietveld Refinement Method: Unlocking Structural Details from Powder Data

The Rietveld method is a powerful technique for refining a crystal structure model against a powder diffraction pattern.[11] It involves a least-squares refinement of a calculated powder pattern to match the experimental data.[11]

Experimental Workflow: PXRD and Rietveld Refinement

Step 1: Sample Preparation

  • The N-phenylcarbamate sample is finely ground to ensure random orientation of the crystallites.

  • The powder is then packed into a sample holder.[9]

Step 2: Data Collection

  • The sample is placed in a powder diffractometer, and a diffraction pattern is collected over a specified range of 2θ angles. Data collection is typically much faster than for SC-XRD.[10]

Step 3: Rietveld Refinement

  • Initial Model: A starting structural model is required. This can be obtained from a closely related known structure, from computational modeling, or from structure solution programs designed for powder data.

  • Refinement Strategy: The refinement proceeds in a stepwise manner, starting with the refinement of instrumental and profile parameters (e.g., background, peak shape), followed by the unit cell parameters, and finally the atomic coordinates and other structural parameters.[12]

  • Analysis of Fit: The quality of the refinement is assessed by comparing the calculated and experimental patterns and by monitoring various agreement indices (R-factors).

The In Silico Approach: Crystal Structure Prediction (CSP)

Computational Crystal Structure Prediction (CSP) has emerged as a valuable tool to complement experimental techniques. CSP aims to predict the crystal structure of a molecule based solely on its chemical diagram.[13]

The Rationale for Computational Prediction

For N-phenylcarbamate complexes, CSP can be particularly useful for:

  • Polymorph Screening: Identifying potential crystalline forms (polymorphs) that may have different physical properties.

  • Guiding Crystallization Experiments: Providing target structures to guide experimental screening.

  • Assisting Structure Solution from Powder Data: Generating plausible structural models for Rietveld refinement.

A General Workflow for CSP
  • Conformational Analysis: The first step is to identify the low-energy conformations of the N-phenylcarbamate molecule. This is crucial due to the flexibility of the carbamate linkage.

  • Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated using various algorithms, such as random searching or evolutionary algorithms.[13]

  • Lattice Energy Minimization: The energies of the generated crystal structures are calculated and minimized using force fields or more accurate quantum mechanical methods.

  • Ranking and Analysis: The predicted structures are ranked based on their calculated lattice energies, and the most stable structures are analyzed and compared with experimental data.

A Comparative Analysis: SC-XRD vs. PXRD vs. CSP

The choice of technique depends on the specific research question, the nature of the sample, and the available resources.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)Crystal Structure Prediction (CSP)
Sample Requirement High-quality single crystal (0.1-0.3 mm)Microcrystalline powderChemical structure only
Information Obtained Unambiguous 3D atomic structure, bond lengths, angles, intermolecular interactionsPhase identification, purity, unit cell parameters, crystal structure (with Rietveld)Predicted stable crystal structures, polymorphs
Accuracy HighModerate to high (with good data and model)Varies, dependent on methodology
Throughput Low (hours to days per sample)High (minutes to hours per sample)Computationally intensive
Key Advantage Definitive structural determinationRapid analysis of powders, suitable for routine screeningNo experimental sample needed, explores theoretical possibilities
Key Limitation Requires high-quality single crystalsPeak overlap can complicate structure solutionComputationally expensive, accuracy can be a challenge

Complementary Techniques: NMR Crystallography

NMR crystallography is an emerging field that combines solid-state NMR spectroscopy with computational methods to provide structural information.[14] For N-phenylcarbamate complexes, it can be a powerful tool for:

  • Distinguishing Polymorphs: Different crystal forms will give distinct solid-state NMR spectra.

  • Probing Local Environments: NMR is sensitive to the local environment of each atom, providing information on intermolecular interactions.

  • Validating Computationally Predicted Structures: Comparing experimental NMR parameters with those calculated for predicted structures can help to identify the correct polymorph.[14]

Visualizing the Workflow

To better illustrate the interconnectedness of these techniques, the following workflow diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd SC-XRD Pathway cluster_pxrd PXRD Pathway Synthesis Synthesis of N-Phenylcarbamate Crystallization Crystallization Attempts Synthesis->Crystallization SingleCrystal Obtain Single Crystal Crystallization->SingleCrystal Success Powder Obtain Powder Crystallization->Powder Failure to get single crystals SCXRD_Data SC-XRD Data Collection SingleCrystal->SCXRD_Data SCXRD_Solve Structure Solution & Refinement SCXRD_Data->SCXRD_Solve Final_Structure_SC Definitive Crystal Structure SCXRD_Solve->Final_Structure_SC PXRD_Data PXRD Data Collection Powder->PXRD_Data Rietveld Rietveld Refinement PXRD_Data->Rietveld Final_Structure_PX Refined Crystal Structure Rietveld->Final_Structure_PX

Experimental workflows for crystal structure determination.

computational_workflow cluster_csp Crystal Structure Prediction (CSP) cluster_validation Experimental Validation Mol_Structure Molecular Structure (2D Sketch) Conformers Conformational Analysis Mol_Structure->Conformers Packing Crystal Packing Generation Conformers->Packing Energy_Min Lattice Energy Minimization Packing->Energy_Min Predicted_Structures Ranked Predicted Structures Energy_Min->Predicted_Structures PXRD_Data_CSP Experimental PXRD Data Predicted_Structures->PXRD_Data_CSP Comparison NMR_Data_CSP Experimental ssNMR Data Predicted_Structures->NMR_Data_CSP Comparison

Computational workflow for crystal structure prediction and validation.

Conclusion

The structural analysis of N-phenylcarbamate complexes is a multifaceted endeavor that benefits from a synergistic application of experimental and computational techniques. While SC-XRD remains the gold standard for unambiguous structure determination, PXRD coupled with Rietveld refinement offers a powerful alternative when single crystals are unavailable. Crystal Structure Prediction is an increasingly valuable tool for exploring the conformational landscape and guiding experimental work. By understanding the strengths and limitations of each method, researchers can develop a robust and efficient strategy for elucidating the solid-state structures of these important molecules, thereby accelerating the pace of drug discovery and materials innovation.

References

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  • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • New Mexico Bureau of Geology & Mineral Resources. (2008, October 30). Standard Operating Procedure No. 27 X-Ray Diffraction Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Retrieved from [Link]

  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • García-Báez, E. V., et al. (2024). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B80, 1-10. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Kim, S., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. Retrieved from [Link]

  • CCP4. (2025, December 13). Solve a small-molecule structure. CCP4 Wiki. Retrieved from [Link]

  • Williams, G. R., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 25(24), 5877. Retrieved from [Link]

  • McCusker, L. B., et al. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50. Retrieved from [Link]

  • Price, S. L. (2004). The Crystallisation of Conformationally Flexible Molecules. Crystal Growth & Design, 4(5), 961-968. Retrieved from [Link]

  • Harris, R. K., et al. (2014). NMR crystallography of molecular organics. Magnetic Resonance in Chemistry, 52(6), 245-258. Retrieved from [Link]

  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44369–44379. Retrieved from [Link]

  • Kim, S., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Retrieved from [Link]

  • Perras, F. A. (2018). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. IUCrJ, 5(Pt 5), 507–519. Retrieved from [Link]

  • Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. University of Göttingen. Retrieved from [Link]

  • YouTube. (2022, April 17). Diffraction Lecture 26: A Practical Guide to Rietveld Refinements. Retrieved from [Link]

  • AaminaNaaz, Y., et al. (2015). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. IUCrData, 1(1), x152222. Retrieved from [Link]

  • Chen, J., et al. (2007). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 11(4), 626-631. Retrieved from [Link]

  • ITWG. (2016). on powder x-ray diffraction (xrd) —general overview. Retrieved from [Link]

  • University of Washington, Department of Chemistry. (n.d.). Rietveld Refinement. Retrieved from [https://www.chem.washington.edu/files/docs/ Rietveld_Refinement.pdf]([Link] Rietveld_Refinement.pdf)

  • Tatton, A. S., et al. (2018). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 8(3), 118. Retrieved from [Link]

  • Shahwar, D., et al. (2009). Phenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1272. Retrieved from [Link]

  • Zhang, J., et al. (2022). Mechanoresponsive Flexible Crystals. Accounts of Materials Research, 3(1), 1-13. Retrieved from [Link]

  • Okoro, C. O., et al. (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Current Medicinal Chemistry, 10(1), 55-63. Retrieved from [Link]

  • Austin, M. W., et al. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv. Retrieved from [Link]

  • Newman, A. W. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Research, 31(10), 2577-2587. Retrieved from [Link]

  • Modern NMR Crystallography—Concepts and Applications. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Thomas, L. H., et al. (2021). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. Chemical Science, 12(3), 1033-1041. Retrieved from [Link]

  • Hunter, L., et al. (2018). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 23(10), 2586. Retrieved from [Link]

  • Li, Y., et al. (2024). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. The Innovation, 5(1), 100543. Retrieved from [Link]

  • Pan, Q., et al. (2012). Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. Chinese Science Bulletin, 57(28-29), 3867-3871. Retrieved from [Link]

  • Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]

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  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Annals of Clinical and Research Highlights, 8(2), 12. Retrieved from [Link]

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Validation

amino N-phenylcarbamate vs GlcNAcstatin potency comparison

Topic: Comparative Potency Guide: Amino -Phenylcarbamates (PUGNAc) vs. GlcNAcstatin Content Type: Technical Comparison Guide Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency Guide: Amino


-Phenylcarbamates (PUGNAc) vs. GlcNAcstatin
Content Type:  Technical Comparison Guide
Audience:  Researchers, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Potency & Selectivity Divergence

In the modulation of the O-GlcNAc cycling pathway, the choice of inhibitor is a critical determinant of experimental validity. This guide contrasts two distinct classes of O-GlcNAcase (OGA) inhibitors: the Amino


-phenylcarbamates  (archetype: PUGNAc ) and the Glucoimidazoles  (archetype: GlcNAcstatin ).[1]

While Amino


-phenylcarbamates established the foundational understanding of O-GlcNAc physiology, they suffer from significant off-target lysosomal inhibition. GlcNAcstatin  represents the "second generation" gold standard, offering picomolar potency  and >100,000-fold selectivity , making it the superior choice for interrogating specific OGA-dependent signaling without lysosomal confounding.

Mechanistic Grounding: Transition State Mimicry

To understand the potency gap, one must analyze how these molecules engage the OGA active site (GH84 family).

  • Amino

    
    -Phenylcarbamates (PUGNAc): 
    
    • Chemical Identity: O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -phenylcarbamate.[1][2][3][4]
      
    • Mechanism: PUGNAc acts as a transition state analog by mimicking the

      
      -hybridized anomeric center of the oxazoline intermediate formed during GlcNAc hydrolysis. However, the 
      
      
      
      -phenylcarbamate moiety is a "loose" fit for the catalytic pocket, allowing it to also bind the structurally related lysosomal hexosaminidases (Hex A/B).
  • GlcNAcstatin:

    • Chemical Identity: Tetrahydroimidazo[1,2-

      
      ]pyridine scaffold.
      
    • Mechanism: GlcNAcstatin is a "true" transition state mimic.[1][5] Its fused imidazole ring rigidly enforces the

      
       conformation required for catalysis. This structural rigidity creates an optimized hydrogen-bonding network with the OGA active site aspartates (Asp174/Asp175 in hOGA), resulting in extremely tight binding (picomolar affinity) that excludes the slightly different active sites of Hex A/B.
      
Visualizing the Pathway & Inhibition Logic

OGlcNAc_Pathway Protein Target Protein (Ser/Thr) GlcNAc_Protein O-GlcNAcylated Protein Protein->GlcNAc_Protein GlcNAcylation UDP_GlcNAc UDP-GlcNAc (Donor) OGT OGT (Transferase) UDP_GlcNAc->OGT OGT->GlcNAc_Protein GlcNAc_Protein->Protein Hydrolysis OGA OGA (Hydrolase) OGA->Protein HexAB Hex A/B (Lysosomal) PUGNAc Amino N-phenylcarbamate (PUGNAc) PUGNAc->OGA Inhibits (nM) PUGNAc->HexAB Off-Target Inhibits GlcNAcstatin GlcNAcstatin GlcNAcstatin->OGA Inhibits (pM) GlcNAcstatin->HexAB No Effect (Selective)

Figure 1: The O-GlcNAc cycling pathway illustrating the selectivity divergence. Note PUGNAc's off-target inhibition of Lysosomal Hex A/B, whereas GlcNAcstatin selectively targets OGA.

Quantitative Potency Comparison

The following data aggregates kinetic parameters from standard fluorescence-based hydrolysis assays.

ParameterAmino

-phenylcarbamate (PUGNAc)
GlcNAcstatin (G-isoform)Fold Improvement
Primary Target Human O-GlcNAcase (hOGA)Human O-GlcNAcase (hOGA)--

(Inhibition Constant)
~40 - 50 nM4.6 - 10 pM ~5,000x Potency
Selectivity (vs. Hex A/B) Poor (~1-fold to 10-fold)>100,000-fold High Selectivity
Binding Mode Competitive (Transition State Analog)Competitive (Transition State Mimic)--
Cellular

~2-5

M
~20-50 nM ~100x Efficacy
Key Liability Induces lysosomal storage phenotype (GM2 accumulation)None observed at therapeutic doses--

Data Insight: While PUGNAc is a nanomolar inhibitor, its lack of selectivity renders it "dirty." In cellular assays, PUGNAc blocks lysosomal


-hexosaminidases, leading to the accumulation of gangliosides (GM2), which can mimic lysosomal storage disorders. GlcNAcstatin avoids this entirely , attributing any observed phenotypic change strictly to nucleocytoplasmic O-GlcNAc elevation.

Experimental Protocols

To validate these potency differences in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Kinetic Assay (Fluorescence)

Objective: Determine


/

values using the fluorogenic substrate 4-MU-GlcNAc.
  • Reagent Prep:

    • Buffer: PBS pH 7.4, 1 mM DTT, 0.1% BSA.

    • Substrate: 4-Methylumbelliferyl-N-acetyl-

      
      -D-glucosaminide (4-MU-GlcNAc). Prepare 10 mM stock in DMSO.
      
    • Enzyme: Recombinant hOGA (residues 59–916).

  • Plate Setup (96-well Black):

    • Add 10

      
      L of inhibitor (PUGNAc or GlcNAcstatin) serially diluted (10 dilutions).
      
    • Add 40

      
      L of hOGA enzyme (final conc. 5–10 nM).
      
    • Incubate 15 mins at RT to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50

      
      L of 4-MU-GlcNAc substrate (Final conc. = 
      
      
      
      of enzyme, typically ~200
      
      
      M).
  • Detection:

    • Monitor fluorescence (

      
       360 nm / 
      
      
      
      450 nm) continuously for 30 mins at 37°C.
  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor].
      
    • Fit to the sigmoidal dose-response equation to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Cellular O-GlcNAc Modulation (Western Blot)

Objective: Compare cellular potency and effective concentration.

  • Cell Culture: Seed HEK293 cells in 6-well plates (0.5 x

    
     cells/well).
    
  • Treatment:

    • Treat cells with Vehicle (DMSO), PUGNAc (100

      
      M), or GlcNAcstatin (100 nM) for 16–24 hours.
      
    • Note the concentration difference: GlcNAcstatin requires significantly less compound.

  • Lysis:

    • Lyse in RIPA buffer + Protease Inhibitors + 10

      
      M Thiamet-G  (Critical: Add an OGA inhibitor to the lysis buffer to prevent post-lysis hydrolysis).
      
  • Immunoblotting:

    • Primary Antibody: CTD110.6 (IgM) or RL2 (IgG) for global O-GlcNAc.

    • Normalization: Anti-

      
      -actin.
      
  • Validation:

    • A successful assay will show a massive smear of O-GlcNAcylated proteins >20kDa in inhibitor-treated lanes compared to vehicle.

Workflow Visualization

Assay_Workflow Start Start: Select Inhibitor Dilution Serial Dilution (10-point) Start->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor, 15m) Dilution->Incubation Substrate Add 4-MU-GlcNAc (at Km) Incubation->Substrate Read Kinetic Read (Ex360/Em450) Substrate->Read Calc Calculate Ki (Cheng-Prusoff) Read->Calc

Figure 2: Step-by-step workflow for the in vitro fluorescence kinetic assay.

Conclusion & Recommendation

For modern drug development and mechanistic studies, GlcNAcstatin is the mandatory choice .

  • Use Amino

    
    -phenylcarbamates (PUGNAc) only if:  You are specifically studying the historical context of OGA inhibition or require a broad-spectrum hexosaminidase inhibitor.
    
  • Use GlcNAcstatin if: You require precise correlation between OGA inhibition and a cellular phenotype (e.g., Tau phosphorylation in Alzheimer's research) without the confounding variable of lysosomal dysfunction.

References

  • Dorfmueller, H. C., et al. (2006). GlcNAcstatin: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels.[5] Journal of the American Chemical Society. Link

  • Macauley, M. S., & Vocadlo, D. J. (2010). Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase. Biochimica et Biophysica Acta (BBA). Link

  • Peric, D., et al. (2008). The inhibition of O-GlcNAcase by PUGNAc is dependent on the transition state mimicry. Journal of Biological Chemistry. Link

  • Yuzwa, S. A., et al. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of Tau in vivo. Nature Chemical Biology. Link

Sources

Comparative

spectroscopic identification of N-amino vs C-amino phenyl carbamates

This guide provides an in-depth technical comparison for the spectroscopic identification of N-linked (N-Phenyl) versus O-linked (O-Phenyl) carbamates. In the context of drug development and medicinal chemistry, the term...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the spectroscopic identification of N-linked (N-Phenyl) versus O-linked (O-Phenyl) carbamates.

In the context of drug development and medicinal chemistry, the terms "N-amino" and "C-amino" regarding phenyl carbamates are often colloquial shorthand for the connectivity of the phenyl ring to the carbamate linker:

  • N-Phenyl Carbamate (N-Linked): The phenyl ring is attached to the Nitrogen atom (

    
    ).
    
  • O-Phenyl Carbamate (O-Linked): The phenyl ring is attached to the Oxygen atom (

    
    ).
    

These two scaffolds are common bioisosteres but possess distinct metabolic stability profiles (e.g., in MMP-2 inhibitors) and spectroscopic signatures.

A Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary & Structural Logic

Distinguishing between N-phenyl and O-phenyl carbamates is critical because their hydrolytic stability and metabolic fates differ significantly. N-phenyl carbamates are generally more stable to hydrolysis but susceptible to hydroxylation, whereas O-phenyl carbamates (acting as "activated" esters) are more labile and can act as acylating agents.

The Isomeric Distinction
FeatureN-Phenyl Carbamate (N-Linked)O-Phenyl Carbamate (O-Linked)
Structure


Connectivity Nitrogen is aromatic (Aniline derivative)Oxygen is aromatic (Phenol derivative)
Electronic Effect N-lone pair delocalizes into Ph ring.O-lone pair delocalizes into Ph ring.
Key Stability High chemical stability; metabolic N-hydroxylation.Labile (acylating agent); releases Phenol upon hydrolysis.

Spectroscopic Comparison

The identification relies on the electronic push-pull differences between an anilinic nitrogen and a phenolic oxygen.

A. Infrared (IR) Spectroscopy

The carbonyl stretching frequency (


) is the most immediate diagnostic tool.
Vibrational ModeN-Phenyl Carbamate O-Phenyl Carbamate Mechanistic Explanation
Carbonyl (

)
1700 – 1735 cm⁻¹ 1740 – 1775 cm⁻¹ In O-phenyl, the Ph-O bond competes for the O-lone pair, reducing resonance donation to the carbonyl, increasing double-bond character (higher freq).
N-H Stretch (

)
3300 – 3350 cm⁻¹ (Sharp)3300 – 3450 cm⁻¹ N-Ph NH is more acidic and often shows sharper, distinct bands compared to alkyl-NH.
C-O Stretch ~1220 cm⁻¹~1200 cm⁻¹Diagnostic but often obscured in fingerprint region.
B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof through chemical shift perturbations caused by the aromatic ring current and electronegativity.

¹H NMR (Proton)
Proton EnvironmentN-Phenyl Carbamate O-Phenyl Carbamate Notes
N-H

7.0 – 9.5 ppm
(Broad)

4.5 – 6.0 ppm
(Broad)
The N-Ph proton is deshielded by the aromatic ring anisotropy and is more acidic.
Ortho-Protons

7.2 – 7.5 ppm

7.0 – 7.2 ppm
N-substitution deshields ortho protons less than O-acylation effects.

-Protons (R)

:

4.1 – 4.3 ppm

:

3.0 – 3.5 ppm
Huge difference based on whether R is on O or N.
¹³C NMR (Carbon)
Carbon EnvironmentN-Phenyl Carbamate O-Phenyl Carbamate Notes
Carbonyl (

)

152 – 155 ppm

150 – 153 ppm
Subtle difference; N-Ph is typically slightly downfield due to N-conjugation.
Ipso-Carbon (Ph)

137 – 140 ppm

150 – 155 ppm
Most Diagnostic. The O-attached phenyl carbon is significantly deshielded.
C. Mass Spectrometry (MS)

Fragmentation pathways differ based on the stability of the leaving group.

  • N-Phenyl Carbamate:

    • Primary Fragment: Isocyanate ion (

      
      , m/z 119 ).
      
    • Loss: Loss of alcohol side chain (

      
      ).
      
  • O-Phenyl Carbamate:

    • Primary Fragment: Phenol radical cation (

      
      , m/z 94 ) or Phenoxy cation.
      
    • Rearrangement: Often undergoes McLafferty-like rearrangement if alkyl chain permits.[1]

Experimental Protocols

Protocol A: Synthesis of Reference Standards

To validate spectroscopic data, synthesize authentic standards using these complementary pathways.

1. N-Phenyl Carbamate Synthesis (N-Linkage)

  • Reagents: Aniline derivative (1.0 eq), Alkyl Chloroformate (1.1 eq), Pyridine (1.2 eq).

  • Procedure:

    • Dissolve aniline in DCM at 0°C.

    • Add pyridine, followed by dropwise addition of alkyl chloroformate.

    • Stir at RT for 2 hours.

    • Wash with 1M HCl (removes pyridine/aniline), then NaHCO₃.

    • Result:

      
      .
      

2. O-Phenyl Carbamate Synthesis (O-Linkage)

  • Reagents: Phenol derivative (1.0 eq), Alkyl Isocyanate (1.1 eq), TEA (cat.).

  • Procedure:

    • Dissolve phenol in dry THF.

    • Add catalytic Triethylamine (TEA).

    • Add alkyl isocyanate dropwise.

    • Reflux for 4-6 hours (Phenols are poor nucleophiles compared to anilines).

    • Result:

      
      .
      
Protocol B: Self-Validating Analytical Workflow
  • Run IR: Check Carbonyl region. If >1740 cm⁻¹, suspect O-Phenyl .

  • Run ¹H NMR: Check NH shift. If >7.0 ppm, suspect N-Phenyl .

  • Run ¹³C NMR: Check Ipso-Carbon. If >150 ppm, confirm O-Phenyl .

  • TLC Stain: O-Phenyl carbamates often hydrolyze on silica to release phenol (positive FeCl₃ stain if phenol is released).

Decision Logic Visualization

The following diagram illustrates the logical flow for identifying the carbamate isomer based on spectral data.

CarbamateID Start Unknown Phenyl Carbamate Sample IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step High_CO ν(C=O) > 1740 cm⁻¹ IR_Step->High_CO Phenol Ester Character Low_CO ν(C=O) < 1735 cm⁻¹ IR_Step->Low_CO Amide Character NMR_H_Step Step 2: ¹H NMR (NH Chemical Shift) High_CO->NMR_H_Step Low_CO->NMR_H_Step Upfield_NH δ 4.5 - 6.0 ppm (Alkyl-like) NMR_H_Step->Upfield_NH Alkyl Amine Downfield_NH δ 7.0 - 9.5 ppm (Aniline-like) NMR_H_Step->Downfield_NH Aromatic Amine NMR_C_Step Step 3: ¹³C NMR (Ipso-Carbon Shift) Upfield_NH->NMR_C_Step Downfield_NH->NMR_C_Step High_Ipso δ > 150 ppm (Oxygen attached) NMR_C_Step->High_Ipso Low_Ipso δ < 140 ppm (Nitrogen attached) NMR_C_Step->Low_Ipso Result_O IDENTIFIED: O-Phenyl Carbamate (Ph-O-CO-NH-R) High_Ipso->Result_O Result_N IDENTIFIED: N-Phenyl Carbamate (Ph-NH-CO-O-R) Low_Ipso->Result_N

Caption: Decision tree for the spectroscopic differentiation of N-linked vs. O-linked phenyl carbamates using IR and NMR markers.

References

  • Gooyit, M., et al. (2013).[2] "O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Metcalf, R. L., & Fukuto, T. R. (1965). "Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects." Journal of Agricultural and Food Chemistry.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • National Institutes of Health (NIH). "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity." PubMed Central.[2] Available at: [Link]

Sources

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